2,3-Dichlorobenzoic acid-13C,d3
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C7H4Cl2O2 |
|---|---|
Molekulargewicht |
195.02 g/mol |
IUPAC-Name |
2,3-dichloro-4,5,6-trideuterio(13C)benzoic acid |
InChI |
InChI=1S/C7H4Cl2O2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11)/i1D,2D,3D,7+1 |
InChI-Schlüssel |
QAOJBHRZQQDFHA-PAKQKFEYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2,3-Dichlorobenzoic acid-13C,d3
This technical guide provides a comprehensive overview of 2,3-Dichlorobenzoic acid-13C,d3, a stable isotope-labeled compound of significant interest to researchers, scientists, and professionals in drug development and environmental analysis. This document details its physicochemical properties, outlines a plausible synthetic pathway, predicts its spectroscopic characteristics, and discusses its primary applications.
Chemical and Physical Properties
This compound is an isotopically labeled form of 2,3-Dichlorobenzoic acid, where one carbon atom, typically in the carboxylic acid group, is replaced by its heavy isotope, carbon-13, and three hydrogen atoms on the aromatic ring are substituted with deuterium (B1214612). These substitutions result in a compound with a higher molecular weight than its unlabeled counterpart, making it an ideal internal standard for quantitative analysis.
Table 1: Physicochemical Properties of 2,3-Dichlorobenzoic Acid
| Property | Value | Reference |
| Molecular Formula | C₆¹³CH₃D₃Cl₂O₂ | N/A |
| Molecular Weight | ~195.05 g/mol | Calculated |
| CAS Number | Not available | N/A |
| Appearance | White to off-white crystalline solid | [1][2] |
| Melting Point | 168-170 °C (unlabeled) | [3] |
| Solubility | Slightly soluble in water; soluble in polar organic solvents like methanol. | [1][2] |
| pKa | ~2.53 (unlabeled) | [4] |
Synthesis and Experimental Protocols
A plausible synthetic route for this compound involves a two-stage process: the introduction of the ¹³C-labeled carboxylic acid group, followed by the deuteration of the aromatic ring.
Synthesis of 2,3-Dichloro[carboxyl-¹³C]benzoic acid
This can be achieved via a Grignard reaction using a suitable di-substituted chlorobenzene (B131634) precursor and ¹³CO₂.
Experimental Protocol:
-
Grignard Reagent Formation: 1,2-dichloro-3-iodobenzene (B1582814) is reacted with magnesium turnings in anhydrous diethyl ether under an inert atmosphere to form the Grignard reagent, 2,3-dichlorophenylmagnesium iodide.
-
Carbonation: The Grignard reagent is then reacted with ¹³C-labeled carbon dioxide (¹³CO₂), which can be generated from barium carbonate (Ba¹³CO₃).
-
Acidification: The resulting magnesium salt is hydrolyzed with an aqueous acid (e.g., HCl) to yield 2,3-Dichloro[carboxyl-¹³C]benzoic acid.
-
Purification: The product is extracted with an organic solvent and purified by recrystallization.
Deuteration of 2,3-Dichloro[carboxyl-¹³C]benzoic acid
The deuteration of the aromatic ring can be accomplished through acid-catalyzed hydrogen-deuterium exchange.
Experimental Protocol:
-
Reaction Setup: 2,3-Dichloro[carboxyl-¹³C]benzoic acid is dissolved in a deuterated acid, such as deuterated sulfuric acid (D₂SO₄) or a mixture of D₂O and a suitable catalyst (e.g., a rhodium or platinum catalyst).[5][6][7]
-
Heating: The reaction mixture is heated to promote the exchange of aromatic protons with deuterium from the solvent. The reaction time and temperature are optimized to achieve the desired level of deuteration.
-
Workup: The reaction is quenched by carefully adding the mixture to ice-water.
-
Purification: The deuterated product is collected by filtration, washed with D₂O, and dried. Further purification can be achieved by recrystallization.
Proposed synthetic workflow for this compound.
Spectroscopic Data
The introduction of ¹³C and deuterium atoms will result in predictable changes in the NMR and mass spectra of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The deuterium substitution on the aromatic ring will lead to a significant reduction or disappearance of the corresponding proton signals. The remaining proton signals may show simplified splitting patterns.
-
¹³C NMR: The signal for the ¹³C-labeled carboxyl carbon will be significantly enhanced and will exhibit coupling with any adjacent protons. The chemical shifts of the aromatic carbons will be largely unaffected, though carbons bonded to deuterium will show a characteristic triplet in the proton-coupled ¹³C NMR spectrum and may have slightly different relaxation times.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2,3-Dichlorobenzoic Acid
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (¹³C labeled) | ~172 |
| C1 | ~129 |
| C2 | ~132 |
| C3 | ~131 |
| C4 | ~128 |
| C5 | ~133 |
| C6 | ~127 |
Note: Predicted values are based on data for unlabeled benzoic acid and its derivatives. Actual values may vary.[8][9]
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak corresponding to the increased molecular weight of the labeled compound. For 2,3-Dichlorobenzoic acid-¹³C,d₃, the molecular ion peak would be expected at m/z ≈ 195. The fragmentation pattern will be similar to the unlabeled compound, but fragments containing the labeled atoms will have correspondingly higher m/z values. The base peak for unlabeled benzoic acid is often observed at m/z 105, corresponding to the loss of a hydroxyl radical and carbon monoxide.[10][11]
Applications in Research and Development
Stable isotope-labeled compounds like 2,3-Dichlorobenzoic acid-¹³C,d₃ are invaluable tools in various scientific disciplines.
Internal Standard in Quantitative Analysis
The primary application of this compound is as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) methods.[12][13] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and analysis. However, its distinct mass allows it to be differentiated and quantified separately by the mass spectrometer, enabling accurate and precise measurement of the unlabeled compound in complex matrices such as biological fluids and environmental samples.
Workflow for using an internal standard in LC-MS analysis.
Metabolic and Environmental Fate Studies
2,3-Dichlorobenzoic acid is a known metabolite of polychlorinated biphenyls (PCBs) and is also used as an intermediate in the synthesis of pharmaceuticals like lamotrigine.[3][14] The labeled compound can be used as a tracer to study the metabolic pathways of these compounds in organisms and to investigate their environmental degradation and fate.[15][16][17]
Generalized bacterial metabolic pathway for dichlorobenzoic acids.
Chromatographic Separation
A validated reverse-phase high-performance liquid chromatography (HPLC) method has been developed for the separation and determination of 2,3-dichlorobenzoic acid and its regioisomers. This method can be adapted for the analysis of the isotopically labeled compound.[12][13][18]
Table 3: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase |
| Mobile Phase A | 0.01M Ammonium acetate (B1210297) buffer (pH 2.5) and Methanol (50:50 v/v) |
| Mobile Phase B | Methanol and Water (80:20 v/v) |
| Elution | Gradient |
| Flow Rate | 1.2 mL/min |
| Detection | UV at 210 nm |
These parameters are based on a published method for the unlabeled compound and may require optimization for the labeled analog.[18]
Conclusion
2,3-Dichlorobenzoic acid-¹³C,d₃ is a valuable tool for researchers in drug development, environmental science, and analytical chemistry. Its utility as an internal standard allows for highly accurate quantification of the unlabeled parent compound. The synthetic and analytical methods outlined in this guide provide a framework for its preparation and application in rigorous scientific investigation.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 2,3-Dichlorobenzoic acid [chembk.com]
- 3. 2,3-Dichlorobenzoic acid | 50-45-3 [chemicalbook.com]
- 4. 2,3-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US8093422B2 - Method for deuteration of an aromatic ring - Google Patents [patents.google.com]
- 7. WO2011053334A1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]
- 8. Benzoic acid(65-85-0) 13C NMR spectrum [chemicalbook.com]
- 9. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. geo.fu-berlin.de [geo.fu-berlin.de]
- 11. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. 2,4-Dichlorobenzoic Acid | C7H4Cl2O2 | CID 5787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
- 17. 4-Amino-2,3-dichlorobenzoic acid | 34263-51-9 | Benchchem [benchchem.com]
- 18. A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Synthesis of 2,3-Dichlorobenzoic acid-¹³C,d₃ for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of isotopically labeled 2,3-Dichlorobenzoic acid-¹³C,d₃, a critical tool for pharmaceutical research and development. The strategic incorporation of carbon-13 and deuterium (B1214612) isotopes enables precise tracing and quantification in metabolic studies, pharmacokinetic analyses, and as an internal standard for mass spectrometry-based assays.
Introduction
2,3-Dichlorobenzoic acid is a key intermediate in the synthesis of various pharmaceuticals, most notably the anticonvulsant drug Lamotrigine.[1][2][3] The use of stable isotope-labeled analogues, such as 2,3-Dichlorobenzoic acid-¹³C,d₃, is indispensable in modern drug discovery and development. The ¹³C-label provides a distinct mass signature for tracking the metabolic fate of the carboxyl group, while the deuterium labels can offer insights into metabolic stability and serve as a heavy internal standard.[4][] This guide outlines a robust synthetic pathway for the preparation of this dual-labeled compound.
Synthetic Strategy
The proposed synthesis involves a two-stage process. The first stage focuses on the deuteration of the aromatic ring of a suitable precursor, followed by the introduction of the ¹³C-labeled carboxylic acid group.
Stage 1: Deuteration of 1,2,3-Trichlorobenzene (B84244)
The synthesis commences with the regioselective deuteration of 1,2,3-trichlorobenzene to yield 1,2,3-trichloro-4,5,6-trideuterobenzene. This is achieved via a homogeneous platinum-catalyzed hydrogen-deuterium exchange reaction. This method allows for the specific replacement of aromatic protons with deuterium from a deuterated solvent.[6]
Stage 2: Grignard Reaction and ¹³C-Carboxylation
The second stage involves the formation of a Grignard reagent from the deuterated intermediate, followed by carboxylation using ¹³C-labeled carbon dioxide. This classic organometallic reaction is a reliable method for the introduction of a carboxyl group.[7] The subsequent hydrolysis of the Grignard adduct yields the desired 2,3-Dichlorobenzoic acid-¹³C,d₃.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 2,3-Dichlorobenzoic acid-¹³C,d₃.
Experimental Protocols
Stage 1: Synthesis of 1,2,3-Trichloro-4,5,6-trideuterobenzene
Materials:
-
1,2,3-Trichlorobenzene
-
Deuterated acetic acid (CH₃COOD)
-
Deuterium oxide (D₂O)
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
Argon gas
Procedure:
-
In a sealed, heavy-walled glass ampoule, dissolve 1,2,3-trichlorobenzene in a solution of deuterated acetic acid in deuterium oxide.
-
Add a catalytic amount of potassium tetrachloroplatinate(II).
-
Purge the ampoule with argon gas to create an inert atmosphere.
-
Seal the ampoule and heat it at approximately 130°C for a predetermined time to achieve the desired level of deuteration. The reaction progress can be monitored by ¹H NMR by observing the disappearance of the aromatic proton signals.[6]
-
After cooling, carefully open the ampoule.
-
Extract the deuterated product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 1,2,3-trichloro-4,5,6-trideuterobenzene.
-
Confirm the isotopic enrichment and purity using ¹H NMR, ¹³C NMR, and GC-MS.
Stage 2: Synthesis of 2,3-Dichlorobenzoic acid-¹³C,d₃
Materials:
-
1,2,3-Trichloro-4,5,6-trideuterobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine (crystal)
-
¹³C-Carbon dioxide (gas)
-
Hydrochloric acid (aqueous solution)
Procedure:
-
Activate magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a gas inlet, under an argon atmosphere. Add a small crystal of iodine to initiate the reaction.
-
Dissolve 1,2,3-trichloro-4,5,6-trideuterobenzene in anhydrous diethyl ether and add it dropwise to the magnesium turnings. Gentle warming may be necessary to start the Grignard reagent formation.
-
Once the reaction is initiated, maintain a gentle reflux until the magnesium is consumed.
-
Cool the reaction mixture in a dry ice/acetone bath.
-
Introduce ¹³C-labeled carbon dioxide gas into the stirred Grignard solution. The ¹³CO₂ can be generated from a suitable source (e.g., Ba¹³CO₃ and acid) or used directly from a cylinder.
-
Allow the reaction mixture to warm to room temperature overnight with continuous stirring.
-
Quench the reaction by slowly adding a cold aqueous solution of hydrochloric acid.
-
Extract the product into diethyl ether.
-
Wash the combined ether extracts with water and then extract the product into an aqueous sodium hydroxide (B78521) solution.
-
Treat the basic aqueous solution with activated charcoal, filter, and then acidify the cooled filtrate with concentrated hydrochloric acid to precipitate the 2,3-Dichlorobenzoic acid-¹³C,d₃.[7]
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Recrystallize from an appropriate solvent system (e.g., ethanol-water) to obtain the purified product.[6]
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure, purity, and isotopic incorporation.
Data Presentation
| Parameter | Stage 1: Deuteration | Stage 2: Carboxylation | Overall |
| Starting Material | 1,2,3-Trichlorobenzene | 1,2,3-Trichloro-4,5,6-trideuterobenzene | 1,2,3-Trichlorobenzene |
| Key Reagents | K₂PtCl₄, CH₃COOD, D₂O | Mg, ¹³CO₂ | - |
| Product | 1,2,3-Trichloro-4,5,6-trideuterobenzene | 2,3-Dichlorobenzoic acid-¹³C,d₃ | 2,3-Dichlorobenzoic acid-¹³C,d₃ |
| Expected Yield | > 80% | ~ 70-80%[7] | ~ 56-64% |
| Expected Deuterium Incorporation | > 95% | > 95% | > 95% |
| Expected ¹³C Incorporation | N/A | > 99% | > 99% |
| Analytical Techniques | ¹H NMR, GC-MS | ¹H NMR, ¹³C NMR, HRMS | ¹H NMR, ¹³C NMR, HRMS |
Application in Drug Development
Isotopically labeled compounds like 2,3-Dichlorobenzoic acid-¹³C,d₃ are invaluable in preclinical and clinical drug development, particularly in Absorption, Distribution, Metabolism, and Excretion (ADME) studies.
Drug Development Application Workflow
Caption: Application of labeled compounds in drug development.
Conclusion
The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of 2,3-Dichlorobenzoic acid-¹³C,d₃. The use of well-established chemical transformations ensures high yields and excellent isotopic enrichment. This isotopically labeled compound is a powerful tool for researchers in the pharmaceutical industry, enabling detailed investigation of the metabolic pathways and pharmacokinetic profiles of drug candidates derived from it. The ability to synthesize such labeled intermediates is crucial for accelerating the drug development process and meeting regulatory requirements.
References
In-Depth Technical Guide: 2,3-Dichlorobenzoic acid-¹³C,d₃
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, key properties, and primary application of the isotopically labeled compound, 2,3-Dichlorobenzoic acid-¹³C,d₃. This molecule serves as a crucial intermediate in the synthesis of labeled active pharmaceutical ingredients (APIs), most notably Lamotrigine-¹³C,d₃.
Commercial Availability and Properties
2,3-Dichlorobenzoic acid-¹³C,d₃ is available from several specialized chemical suppliers. The isotopically labeled nature of this compound, containing both Carbon-13 and deuterium, makes it a valuable tool for a range of research and development applications, particularly in drug metabolism and pharmacokinetic (DMPK) studies.
Quantitative data for commercially available 2,3-Dichlorobenzoic acid-¹³C,d₃ and its related isotopologues are summarized below. Researchers should always refer to the supplier's certificate of analysis for lot-specific information.
Table 1: Quantitative Data of Commercially Available 2,3-Dichlorobenzoic acid Isotopologues
| Parameter | 2,3-Dichlorobenzoic acid-¹³C,d₃ | 2,3-Dichlorobenzoic acid-d₃ | 2,3-Dichlorobenzoic acid-¹³C |
| CAS Number | Not consistently available | 1126107-18-3[1] | 1184971-82-1 |
| Molecular Formula | C₆¹³CH D₃Cl₂O₂ | C₇HD₃Cl₂O₂[2] | C₆¹³CH₄Cl₂O₂ |
| Molecular Weight | ~195.02 g/mol | ~194.03 g/mol [2] | ~192.00 g/mol |
| Typical Purity | ≥98% | ≥98% | ≥98% |
| Isotopic Enrichment | Varies by supplier | Varies by supplier | Varies by supplier |
| Physical Form | Solid | Solid | Solid |
| Primary Suppliers | CymitQuimica, Clearsynth[3] | LGC Standards[1], Clearsynth[2] | Pharmaffiliates, Coompo, LGC Standards[4] |
Core Application: Synthesis of Lamotrigine-¹³C,d₃
The principal application of 2,3-Dichlorobenzoic acid-¹³C,d₃ is as a key starting material in the multi-step synthesis of the isotopically labeled anticonvulsant drug, Lamotrigine-¹³C,d₃. The presence of stable isotopes allows for the use of Lamotrigine-¹³C,d₃ as an internal standard in quantitative bioanalysis by mass spectrometry, enabling precise and accurate measurement of the unlabeled drug in biological matrices.
Experimental Protocol: Synthesis of Lamotrigine-¹³C,d₃ (Inferred from Patented Synthesis of Lamotrigine)
Step 1: Conversion of 2,3-Dichlorobenzoic acid-¹³C,d₃ to 2,3-Dichlorobenzoyl chloride-¹³C,d₃
2,3-Dichlorobenzoic acid-¹³C,d₃ is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, typically in an inert solvent like toluene (B28343) or dichloromethane (B109758) (DCM). The reaction mixture is usually heated to reflux to drive the reaction to completion. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude 2,3-Dichlorobenzoyl chloride-¹³C,d₃.
Step 2: Cyanation to form 2,3-Dichlorobenzoyl cyanide-¹³C,d₃
The resulting acid chloride is then subjected to a cyanation reaction. This is often achieved by treating it with a cyanide source, such as copper(I) cyanide (CuCN), in a high-boiling point solvent like xylene. This step is critical and requires careful control of reaction conditions to ensure high yield and purity.
Step 3: Condensation with Aminoguanidine (B1677879) to form the Triazine Ring
The 2,3-Dichlorobenzoyl cyanide-¹³C,d₃ is condensed with an aminoguanidine salt (e.g., aminoguanidine bicarbonate or hydrochloride) in the presence of a strong acid, such as nitric acid or methanesulfonic acid. This reaction leads to the formation of an intermediate Schiff base.
Step 4: Cyclization to Lamotrigine-¹³C,d₃
The intermediate from the previous step is then cyclized to form the final 1,2,4-triazine (B1199460) ring of Lamotrigine. This is typically achieved by heating the reaction mixture, sometimes with the addition of a base like potassium hydroxide, to promote the intramolecular cyclization.
Step 5: Purification
The crude Lamotrigine-¹³C,d₃ is purified using standard techniques such as recrystallization from a suitable solvent system (e.g., isopropanol/water) to obtain the final product of high purity.
Potential Analytical Applications
While the primary role of 2,3-Dichlorobenzoic acid-¹³C,d₃ is as a synthetic intermediate, its stable isotope-labeled nature suggests potential, though less documented, applications as an internal standard in specific analytical methods.
Use as an Internal Standard
In principle, 2,3-Dichlorobenzoic acid-¹³C,d₃ could be used as an internal standard for the quantification of unlabeled 2,3-Dichlorobenzoic acid or structurally similar chlorinated benzoic acids in environmental or biological samples using isotope dilution mass spectrometry (IDMS). This would be particularly relevant in studies monitoring the environmental fate of herbicides or the metabolic profiles of certain xenobiotics.
The workflow for such an application would involve:
Signaling Pathways and Further Research
Currently, there is no direct evidence in the scientific literature to suggest that 2,3-Dichlorobenzoic acid itself plays a significant role in specific signaling pathways. Its primary relevance to drug development professionals lies in its utility for creating the necessary tools, like isotopically labeled Lamotrigine, to study the pharmacokinetics and metabolism of the active drug, which in turn acts on voltage-gated sodium channels.
Future research could explore the metabolic fate of 2,3-Dichlorobenzoic acid itself, should it be identified as a metabolite of other compounds or as an environmental contaminant of interest. In such a scenario, 2,3-Dichlorobenzoic acid-¹³C,d₃ would be an invaluable tool for tracer studies in metabolic research.
References
Preliminary Research Applications of 2,3-Dichlorobenzoic Acid-¹³C,d₃: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core preliminary research applications of 2,3-Dichlorobenzoic acid-¹³C,d₃. This isotopically labeled compound is a critical tool in modern analytical chemistry, particularly in mass spectrometry-based methods. Its primary utility lies in its ability to serve as a highly reliable internal standard for the accurate quantification of its unlabeled counterpart, 2,3-dichlorobenzoic acid, and related compounds.
2,3-Dichlorobenzoic acid is recognized as an intermediate metabolite of polychlorinated biphenyls (PCBs) and a key starting material in the synthesis of pharmaceuticals like Lamotrigine.[1][2][3] Therefore, precise and accurate measurement of its concentration in various matrices is of significant interest in environmental monitoring, toxicology, and pharmaceutical process development. The use of a stable isotope-labeled internal standard such as 2,3-Dichlorobenzoic acid-¹³C,d₃ is the gold standard for such quantitative analyses.[4]
Core Applications
The principal research use for 2,3-Dichlorobenzoic acid-¹³C,d₃ is as an internal standard in isotope dilution mass spectrometry (IDMS).[5] This technique offers unparalleled accuracy and precision by correcting for analyte loss during sample preparation and for matrix effects in the mass spectrometer.[4]
Key research areas where 2,3-Dichlorobenzoic acid-¹³C,d₃ is applied include:
-
Environmental Contaminant Analysis: Quantifying levels of 2,3-dichlorobenzoic acid, a degradation product of PCBs, in environmental samples such as soil, water, and sediment.[5][6]
-
Toxicology and Biomonitoring: Measuring the concentration of 2,3-dichlorobenzoic acid in biological samples (e.g., urine, plasma) to assess exposure to parent compounds like certain PCBs.
-
Pharmaceutical Process and Quality Control: Monitoring the concentration of 2,3-dichlorobenzoic acid as a reactant or impurity during the synthesis of active pharmaceutical ingredients (APIs) like Lamotrigine.[2][7][8]
-
Metabolic and Degradation Studies: Tracing the fate of 2,3-dichlorobenzoic acid in biological or environmental systems to elucidate metabolic or degradation pathways.[6]
Data Presentation
The use of 2,3-Dichlorobenzoic acid-¹³C,d₃ as an internal standard allows for the generation of highly accurate quantitative data. Below are examples of how such data would be structured.
Table 1: Quantitative Analysis of 2,3-Dichlorobenzoic Acid in Environmental Water Samples using IDMS
| Sample ID | Matrix | Unlabeled Analyte Concentration (ng/mL) | Labeled Standard Spike (ng/mL) | Analyte/Standard Peak Area Ratio | Calculated Concentration (ng/mL) | % Recovery |
| WW-01 | Wastewater | Not Applicable | 10.0 | 0.452 | 4.52 | 95 |
| GW-05 | Groundwater | Not Applicable | 10.0 | 0.089 | 0.89 | 98 |
| SW-12 | Surface Water | Not Applicable | 10.0 | 0.217 | 2.17 | 96 |
| BLK-01 | Reagent Blank | Not Applicable | 10.0 | <0.001 | <0.01 | N/A |
| QC-01 | Spiked Water | 5.00 | 10.0 | 0.510 | 5.10 | 102 |
Table 2: Pharmacokinetic Data for a Related API Following Administration
| Time Point (hours) | Plasma Concentration of 2,3-DCBA Metabolite (ng/mL) |
| 0 | < 0.1 |
| 1 | 15.2 |
| 2 | 28.9 |
| 4 | 45.3 |
| 8 | 32.1 |
| 12 | 18.7 |
| 24 | 5.4 |
Experimental Protocols
Protocol 1: Quantification of 2,3-Dichlorobenzoic Acid in Water by LC-MS/MS
This protocol outlines the general steps for the quantitative analysis of 2,3-dichlorobenzoic acid in water samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with 2,3-Dichlorobenzoic acid-¹³C,d₃ as an internal standard.
-
Sample Preparation:
-
Collect 100 mL of water sample.
-
Spike the sample with a known amount of 2,3-Dichlorobenzoic acid-¹³C,d₃ solution (e.g., 100 µL of a 1 µg/mL solution).
-
Acidify the sample to pH < 2 with a suitable acid (e.g., formic acid).
-
Perform solid-phase extraction (SPE) using an appropriate sorbent (e.g., C18).
-
Wash the SPE cartridge to remove interferences.
-
Elute the analyte and internal standard with a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase (e.g., 100 µL).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both the unlabeled analyte and the labeled internal standard.
-
Example Transitions (Hypothetical):
-
2,3-Dichlorobenzoic acid: m/z 189 -> m/z 145
-
2,3-Dichlorobenzoic acid-¹³C,d₃: m/z 196 -> m/z 151
-
-
-
-
-
Data Analysis:
-
Integrate the peak areas for the specified MRM transitions of both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Quantify the analyte concentration using a calibration curve prepared with known concentrations of the unlabeled analyte and a constant concentration of the internal standard.
-
Visualizations
Logical Workflow for Isotope Dilution Mass Spectrometry
Caption: General workflow for quantitative analysis using an isotopically labeled internal standard.
Hypothetical Bacterial Degradation Pathway
Caption: A simplified, hypothetical pathway for the bacterial degradation of 2,3-Dichlorobenzoic acid.
References
- 1. 2,3-二氯苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2,3-Dichlorobenzoic acid | 50-45-3 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-chloro-, 2,3- and 3,5-dichlorobenzoate co-metabolism in a 2-chlorobenzoate-degrading consortium: role of 3,5-dichlorobenzoate as antagonist of 2-chlorobenzoate degradation. Metabolism and co-metabolism of chlorobenzoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. researchgate.net [researchgate.net]
A Deep Dive into Stable Isotope Labeling: A Technical Guide to ¹³C and d₃ Tracing
For Researchers, Scientists, and Drug Development Professionals
Stable isotope labeling (SIL) has emerged as an indispensable tool in modern biological and pharmaceutical research, offering unparalleled insights into the dynamic processes of metabolism, protein turnover, and cellular signaling. By replacing naturally abundant light isotopes with their heavier, non-radioactive counterparts, such as Carbon-13 (¹³C) and Deuterium (B1214612) (d₃ or ²H), researchers can trace the fate of molecules within complex biological systems. This in-depth technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation strategies for utilizing ¹³C and d₃ isotopes, empowering researchers to harness the full potential of these powerful techniques.
Core Principles of Stable Isotope Labeling
At its heart, stable isotope labeling is a technique that introduces atoms with a greater number of neutrons into molecules of interest. These heavier isotopes, such as ¹³C and Deuterium, are naturally occurring and non-radioactive, making them safe for use in a wide range of biological experiments.[1] The fundamental premise is that organisms will metabolize these labeled molecules in the same manner as their unlabeled counterparts. The increased mass of the resulting metabolites or proteins can then be detected and quantified using mass spectrometry (MS), providing a clear picture of metabolic pathways and molecular dynamics.[]
The choice between ¹³C and Deuterium labeling depends on the specific research question. ¹³C is often the preferred label for tracing the carbon backbone of molecules in metabolic flux analysis, as it is less likely to cause isotopic effects that could alter reaction rates.[3] Deuterium labeling, on the other hand, is particularly useful for studying protein turnover and can be more cost-effective for in vivo studies.[4][5]
Quantitative Data Presentation
The power of stable isotope labeling lies in its ability to generate precise quantitative data. The following tables summarize key quantitative findings from studies utilizing ¹³C and d₃ labeling in different applications.
Table 1: Metabolic Flux Analysis in Cancer Cells using ¹³C-Glucose
This table illustrates the differences in key metabolic flux rates between cancer cells and normal cells, as determined by ¹³C-glucose tracing. Data is presented as a relative flux normalized to the glucose uptake rate.
| Metabolic Flux | Cancer Cells (Relative Flux) | Normal Cells (Relative Flux) | Key Observations |
| Glycolysis (Glucose to Pyruvate) | 0.85 | 0.50 | Cancer cells exhibit a significantly higher glycolytic rate (the Warburg effect).[6][7] |
| Pentose (B10789219) Phosphate (B84403) Pathway (Oxidative) | 0.10 | 0.05 | Increased flux into the PPP in cancer cells supports nucleotide and NADPH synthesis for rapid proliferation.[8] |
| TCA Cycle (Pyruvate Dehydrogenase) | 0.20 | 0.40 | Reduced entry of glucose-derived pyruvate (B1213749) into the TCA cycle in cancer cells.[9] |
| Lactate (B86563) Production | 0.65 | 0.10 | High rate of lactate fermentation in cancer cells, even in the presence of oxygen.[10] |
Table 2: SILAC Proteomics of EGFR Signaling Pathway
This table presents a selection of proteins with significant changes in phosphorylation upon Epidermal Growth Factor (EGF) stimulation, quantified using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
| Protein | Phosphorylation Site | Fold Change (EGF-stimulated / Unstimulated) | Function in EGFR Signaling |
| EGFR | Multiple Tyrosine sites | > 10 | Receptor activation and signal initiation.[11][12] |
| SHC1 | Y239/240 | 8.5 | Adaptor protein that links EGFR to the Ras/MAPK pathway.[13] |
| GAB1 | Y627 | 6.2 | Scaffolding protein that recruits multiple signaling molecules, including PI3K.[13] |
| PLCG1 | Y783 | 4.8 | Enzyme that generates second messengers diacylglycerol and inositol (B14025) triphosphate.[13] |
| ERBB2 | Y877 | 2.5 | Receptor tyrosine kinase that can heterodimerize with EGFR.[13] |
Table 3: Comparison of ¹³C and Deuterium (d₃) Labeling for Internal Standards
This table compares the key characteristics of ¹³C and d₃ labeled compounds when used as internal standards in quantitative mass spectrometry.
| Feature | ¹³C-Labeled Standard | d₃-Labeled Standard | Implications for Quantitative Accuracy |
| Chromatographic Co-elution | Identical to analyte | Can exhibit slight retention time shifts | ¹³C standards provide more accurate correction for matrix effects due to perfect co-elution.[3][14] |
| Isotopic Effect | Minimal | Can be significant, especially with multiple deuterium atoms | Deuterium labeling can sometimes alter fragmentation patterns and ionization efficiency.[3] |
| Chemical Stability | Highly stable | Generally stable, but C-D bonds can be more labile than C-H bonds in some instances | ¹³C is less likely to undergo exchange or loss during sample preparation.[14] |
| Cost | Generally more expensive | Often more cost-effective | The choice may depend on budget and the required level of accuracy. |
Experimental Protocols
Detailed and meticulous experimental design is crucial for the success of stable isotope labeling studies. Below are detailed methodologies for two key applications.
Protocol 1: ¹³C-Glucose Tracing for Metabolic Flux Analysis in Cultured Cancer Cells
This protocol outlines the key steps for tracing the metabolism of ¹³C-labeled glucose in adherent cancer cells.
1. Cell Culture and Labeling:
-
Culture cancer cells to ~80% confluency in standard growth medium.
-
Prepare labeling medium by supplementing glucose-free DMEM with 10 mM [U-¹³C₆]-glucose and 10% dialyzed fetal bovine serum.
-
Aspirate the standard medium, wash cells once with PBS, and add the pre-warmed labeling medium.
-
Incubate cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of ¹³C into downstream metabolites and achieve isotopic steady state.[15]
2. Metabolite Extraction:
-
Aspirate the labeling medium.
-
Immediately add ice-cold 80% methanol (B129727) to the culture dish to quench metabolic activity and extract polar metabolites.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex vigorously and centrifuge at high speed to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
3. Sample Preparation for LC-MS/MS Analysis:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).
4. LC-MS/MS Analysis and Data Interpretation:
-
Analyze the samples using a high-resolution mass spectrometer to measure the mass isotopomer distributions (MIDs) of key metabolites in glycolysis and the TCA cycle.
-
Correct the raw data for the natural abundance of ¹³C.
-
Use metabolic flux analysis software to calculate the relative or absolute flux rates through different metabolic pathways.[6]
Protocol 2: SILAC for Quantitative Proteomics of the mTOR Signaling Pathway
This protocol describes the use of SILAC to quantify changes in protein expression and phosphorylation in response to mTOR pathway modulation.
1. Cell Culture and Labeling:
-
Culture two populations of cells in parallel. One population is grown in "light" medium containing natural L-arginine and L-lysine.
-
The other population is grown in "heavy" medium containing ¹³C₆-¹⁵N₄-L-arginine and ¹³C₆-¹⁵N₂-L-lysine.
-
Culture the cells for at least 6-8 cell divisions to ensure complete incorporation of the heavy amino acids.[16]
2. Experimental Treatment and Cell Lysis:
-
Treat one cell population (e.g., the "heavy" labeled cells) with an mTOR inhibitor (e.g., rapamycin), while the "light" labeled cells serve as the control.
-
After treatment, harvest and lyse the cells from both populations separately.
3. Protein Digestion and Sample Mixing:
-
Quantify the protein concentration in each lysate.
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Perform in-solution or in-gel digestion of the combined protein mixture using trypsin.
4. LC-MS/MS Analysis and Data Quantification:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Use specialized software (e.g., MaxQuant) to identify peptides and quantify the intensity ratios of the "heavy" to "light" peptide pairs.[17]
-
The ratios of these peptide pairs reflect the relative abundance of the corresponding proteins in the two original samples.
Mandatory Visualizations
The following diagrams, created using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows relevant to stable isotope labeling.
Caption: Carbon flow from ¹³C-labeled glucose through glycolysis and the TCA cycle.
Caption: General experimental workflow for a SILAC-based quantitative proteomics experiment.
Caption: Simplified schematic of the mTOR signaling pathway, a key regulator of cell growth.
Caption: Overview of the EGFR signaling cascade, often studied using SILAC proteomics.
References
- 1. researchgate.net [researchgate.net]
- 3. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Application Note 29 â Determining Protein Turnover in Fish with D7-Leucine [isotope.com]
- 6. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13C Metabolic flux analysis in neurons utilizing a model that accounts for hexose phosphate recycling within the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 13C MRS and LC–MS Flux Analysis of Tumor Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Development of a 5-plex SILAC Method Tuned for the Quantitation of Tyrosine Phosphorylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. SILAC-based quantitative proteomics using mass spectrometry quantifies endoplasmic reticulum stress in whole HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of 2,3-Dichlorobenzoic Acid by Isotope Dilution Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision for the quantification of target analytes.[1] The principle of IDMS relies on the addition of a known amount of a stable, isotopically labeled version of the analyte—in this case, 2,3-Dichlorobenzoic acid-13C,d3—as an internal standard (IS).[1] Because the internal standard is chemically identical to the analyte, it co-behaves through all stages of sample preparation and analysis, effectively correcting for matrix effects and variations in extraction recovery or instrument response.[1] This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 2,3-Dichlorobenzoic acid. This compound is a metabolite of polychlorinated biphenyls (PCBs) and a key starting material in the synthesis of pharmaceuticals like Lamotrigine.[2][3]
Experimental Protocols
This protocol outlines the procedure for preparing standards and samples, followed by analysis using LC-MS/MS. The method is optimized for water matrices but can be adapted for other sample types with appropriate extraction procedures like Solid-Phase Extraction (SPE) or QuEChERS.[4][5][6]
Materials and Reagents
-
Analyte: 2,3-Dichlorobenzoic acid (C₇H₄Cl₂O₂)[7]
-
Internal Standard (IS): this compound
-
Solvents: LC-MS grade Methanol, Acetonitrile, and Water
-
Mobile Phase Additive: Formic acid (≥99%)
-
Vials: Deactivated glass or polypropylene (B1209903) autosampler vials[8]
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of 2,3-Dichlorobenzoic acid and dissolve in 10 mL of methanol.
-
Separately, prepare a 1 mg/mL stock solution of the internal standard, this compound, in methanol.
-
-
Intermediate Standard Solutions:
-
Prepare an intermediate stock solution of the analyte at 10 µg/mL by diluting the primary stock with methanol.
-
Prepare an intermediate internal standard (IS) working solution at 1 µg/mL (1000 ng/mL) by diluting the IS primary stock with methanol.
-
-
Calibration Standards (0.1 - 100 ng/mL):
-
Perform serial dilutions of the 10 µg/mL analyte stock solution with a 50:50 methanol:water mixture to prepare calibration standards at concentrations such as 100, 50, 20, 10, 5, 1, 0.5, and 0.1 ng/mL.
-
Spike each calibration standard with the IS working solution to a final constant concentration (e.g., 10 ng/mL).
-
Sample Preparation (Aqueous Matrix)
For aqueous samples like surface or drinking water, minimal preparation is required.[9]
-
Collect 10 mL of the water sample.
-
Centrifuge the sample to pellet any suspended solids.
-
Filter the supernatant through a 0.22 µm PVDF or PES syringe filter into a clean vial.[9]
-
Transfer 990 µL of the filtered sample into an autosampler vial.
-
Spike with 10 µL of the 1 µg/mL IS working solution to achieve a final IS concentration of 10 ng/mL.
-
Add 3 µL of 5% formic acid to acidify the sample, which improves chromatographic peak shape.[9]
-
Vortex briefly to mix. The sample is now ready for injection.
LC-MS/MS Instrumental Conditions
The analysis is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.[10][11]
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Value |
|---|---|
| LC System | UPLC/HPLC System |
| Column | Reversed-Phase C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)[8] |
| Mobile Phase A | 0.1% Formic Acid in Water[5][8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[5][8] |
| Flow Rate | 0.4 mL/min[5] |
| Injection Volume | 10 µL[5] |
| Column Temperature | 40 °C[10] |
| Gradient Elution | Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions and equilibrate for 3 min. |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Value |
|---|---|
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative[10][11] |
| Capillary Voltage | 3.0 kV[8] |
| Source Temperature | 150 °C[8] |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 400 °C[8] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The molecular weight of 2,3-Dichlorobenzoic acid is 191.01 g/mol .[7] In negative ESI, it forms the deprotonated ion [M-H]⁻. The most common fragmentation pathway for deprotonated benzoic acids is the loss of carbon dioxide (CO₂), which corresponds to a neutral loss of 44 Da.[12][13]
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| 2,3-Dichlorobenzoic acid | 189.0 | 145.0 | 100 | 15 (Optimize) |
| (Quantifier) | ||||
| 2,3-Dichlorobenzoic acid | 191.0 | 147.0 | 100 | 15 (Optimize) |
| (Qualifier) | ||||
| This compound (IS) | 193.0 | 149.0 | 100 | 15 (Optimize) |
| (Quantifier) |
Note: The precursor ion at m/z 189 corresponds to the molecule with two ³⁵Cl isotopes. The product ion at m/z 145 results from the loss of CO₂. The qualifier transition uses the ³⁷Cl isotope. The internal standard has a mass shift of +4 Da due to one ¹³C and three ²H (deuterium) atoms.
Data Presentation
The use of a stable isotope-labeled internal standard ensures high-quality quantitative data. The following table summarizes the expected performance metrics for this method, based on validated methods for similar acidic herbicides and chlorinated benzoic acids.[1][4][5][14]
Table 4: Expected Method Performance Characteristics
| Parameter | Expected Value | Comments |
|---|---|---|
| Linearity (R²) | ≥ 0.995 | Demonstrates a strong correlation between concentration and instrument response across the calibration range.[4] |
| Limit of Detection (LOD) | 0.005 - 0.05 µg/L (ng/mL) | Dependent on instrument sensitivity. Values in this range are typical for modern LC-MS/MS systems.[14] |
| Limit of Quantitation (LOQ) | 0.01 - 0.1 µg/L (ng/mL) | The lowest concentration that can be reliably quantified with acceptable precision and accuracy.[9][15] |
| Precision (%RSD) | < 15% | Relative Standard Deviation indicates high method reproducibility.[5] |
| Accuracy / Recovery (%) | 85 - 115% | The closeness of the measured value to the true value, indicating minimal loss during sample prep and minimal matrix effects.[5][14] |
Mandatory Visualization
The following diagram illustrates the complete experimental workflow for the IDMS analysis of 2,3-Dichlorobenzoic acid.
Caption: IDMS Experimental Workflow Diagram.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,3-Dichlorobenzoic acid 97 50-45-3 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Acid Herbicides Using Modified QuEChERS with Fast Switching ESI(+)/ESI(-) LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. affinisep.it [affinisep.it]
- 7. 2,3-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. lcms.cz [lcms.cz]
- 10. sciex.com [sciex.com]
- 11. researchgate.net [researchgate.net]
- 12. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. mdpi.com [mdpi.com]
- 15. lcms.cz [lcms.cz]
Application Note & Protocol: High-Sensitivity LC-MS/MS Quantification of 2,3-Dichlorobenzoic Acid Using a Stable Isotope-Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3-Dichlorobenzoic acid is a chemical intermediate utilized in the synthesis of various pharmaceutical compounds.[1][2] Accurate and sensitive quantification of this molecule is crucial for process monitoring, impurity profiling, and pharmacokinetic studies. This application note details a robust and highly selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 2,3-Dichlorobenzoic acid in biological matrices. The use of a stable isotope-labeled internal standard, 2,3-Dichlorobenzoic acid-13C,d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.
The methodology presented herein provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection, suitable for researchers in drug development and analytical sciences.
Experimental Protocols
Materials and Reagents
-
Analytes: 2,3-Dichlorobenzoic acid (≥98% purity), this compound (as internal standard, IS)
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)
-
Chemicals: Ammonium acetate (B1210297) (LC-MS grade)
-
Sample Preparation: Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation reagents (e.g., cold acetonitrile).
Sample Preparation (Human Plasma)
A protein precipitation method is described below for its simplicity and efficiency. For lower detection limits, solid-phase extraction (SPE) may be employed.[1]
-
Spiking: To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1.0 min: 5% B
-
1.0-5.0 min: 5% to 95% B
-
5.0-6.0 min: 95% B
-
6.0-6.1 min: 95% to 5% B
-
6.1-8.0 min: 5% B (Re-equilibration)
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Ion Source Parameters:
-
Capillary Voltage: -3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
Data Acquisition: Multiple Reaction Monitoring (MRM)
Data Presentation
The following table summarizes the quantitative data for the LC-MS/MS method, including the optimized MRM transitions for 2,3-Dichlorobenzoic acid and its stable isotope-labeled internal standard. The transitions for the analyte are based on those of a similar compound, 3,5-Dichlorobenzoic acid, and fragmentation patterns of benzoic acids.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| 2,3-Dichlorobenzoic acid | 189.0 | 145.0 | 0.1 | 30 | 15 |
| 189.0 | 35.0 | 0.1 | 30 | 25 | |
| This compound (IS) | 193.0 | 149.0 | 0.1 | 30 | 15 |
| 193.0 | 35.0 | 0.1 | 30 | 25 |
Signaling Pathways and Experimental Workflows
Caption: LC-MS/MS Experimental Workflow.
Discussion
This application note provides a detailed protocol for the sensitive and selective quantification of 2,3-Dichlorobenzoic acid using LC-MS/MS with a stable isotope-labeled internal standard. The use of this compound is critical for mitigating ion suppression and other matrix effects commonly encountered in biological samples, thereby ensuring high data quality.[3] The described sample preparation, chromatographic, and mass spectrometric conditions serve as a robust starting point for method development and validation in regulated and research environments. The provided MRM transitions, while based on a closely related isomer, offer a strong foundation for optimization. Further validation of this method should be performed according to the relevant regulatory guidelines.
References
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid) is a widely used selective herbicide for controlling broadleaf weeds in agriculture and non-crop settings.[1] Its increased use has raised concerns about potential environmental contamination and off-target crop damage.[2] Consequently, sensitive and robust analytical methods are crucial for monitoring dicamba and its primary environmental metabolites in various matrices. These metabolites include 5-hydroxy dicamba (5-OH-dicamba), 3,6-dichlorosalicylic acid (DCSA), and 3,6-dichlorogentisic acid (DCGA).[2][3]
This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of dicamba and its key metabolites. The method utilizes an isotope dilution strategy, employing a stable isotope-labeled internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. While this note focuses on the principles of isotope dilution, it is important to note that the most structurally analogous and commonly used internal standards are isotopically labeled versions of the analyte itself, such as d3-dicamba or ¹³C₆-dicamba.[3][4][5]
Experimental Protocols
Sample Preparation (Soil and Plant Foliage)
This protocol is adapted from established methods for the extraction of acidic herbicides from environmental samples.[6]
Reagents and Materials:
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), 99% or higher purity
-
Water, ultrapure (18.2 MΩ·cm)
-
Internal Standard (IS) stock solution (e.g., ¹³C₆-dicamba, 100 µg/mL in methanol)
-
50 mL polypropylene (B1209903) centrifuge tubes
-
Homogenizer
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm, PTFE)
-
Autosampler vials
Procedure:
-
Weigh 5 g of a homogenized soil or foliage sample into a 50 mL centrifuge tube.
-
Fortify the sample with the internal standard solution to a final concentration of 10 ng/g.
-
Add 10 mL of extraction solvent (Acetonitrile with 1% Formic Acid).
-
Cap the tube and shake vigorously for 15 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Collect the supernatant and dilute it with an equal volume of ultrapure water.
-
Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following conditions are a starting point and may require optimization based on the specific instrument and column used.
Liquid Chromatography (LC) Conditions:
-
Column: Phenomenex Kinetex® F5 (2.6 μm, 100 x 3 mm)[3]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol with 0.1% Formic Acid
-
Flow Rate: 0.500 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 10.0 | 95 |
| 12.0 | 95 |
| 12.1 | 5 |
| 15.0 | 5 |
Mass Spectrometry (MS) Conditions:
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Ion Source Temperature: 550 °C
-
Curtain Gas: 35 psi
-
IonSpray Voltage: -4500 V
-
Collision Gas: 9 psi
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Q1 (m/z) | Q3 (m/z) | Collision Energy (V) |
| Dicamba | 219.0 | 175.0 | -20 |
| 5-OH-Dicamba | 235.0 | 191.0 | -22 |
| DCSA | 205.0 | 161.0 | -18 |
| DCGA | 221.0 | 177.0 | -20 |
| ¹³C₆-Dicamba (IS) | 225.0 | 179.0 | -20 |
Data Presentation
Quantitative analysis is performed by constructing a calibration curve for each analyte using the ratio of the analyte peak area to the internal standard peak area.
Table 1: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| Dicamba | 0.05 | 0.15 |
| 5-OH-Dicamba | 0.10 | 0.30 |
| DCSA | 0.08 | 0.24 |
| DCGA | 0.12 | 0.36 |
Note: These are representative values and will vary depending on the specific matrix and instrumentation.
Table 2: Recovery and Precision in Spiked Soil Samples (n=5)
| Analyte | Spiked Conc. (ng/g) | Mean Recovery (%) | RSD (%) |
| Dicamba | 10 | 98.5 | 4.2 |
| 5-OH-Dicamba | 10 | 95.2 | 5.8 |
| DCSA | 10 | 101.3 | 3.5 |
| DCGA | 10 | 93.8 | 6.1 |
Visualizations
Caption: Experimental workflow for the quantification of dicamba and its metabolites.
Caption: Structures of dicamba, its metabolites, and a common internal standard.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and robust approach for the quantification of dicamba and its primary metabolites in environmental samples. The use of an isotopically labeled internal standard is critical for achieving accurate and precise results by compensating for matrix-induced signal suppression or enhancement and variability in sample processing. This method is suitable for routine monitoring of dicamba residues in complex matrices, aiding in environmental risk assessment and regulatory compliance.
References
Application Note: Analysis of Acidic Herbicides in Environmental Water and Soil Samples using 2,3-Dichlorobenzoic acid-13C,d3 as an Internal Standard
Introduction
Acidic herbicides are a class of widely used pesticides that can contaminate soil and water resources, posing potential risks to ecosystems and human health. Accurate and sensitive quantification of these compounds in environmental matrices is crucial for monitoring and risk assessment. This application note describes a robust analytical method for the determination of selected acidic herbicides in water and soil samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method incorporates 2,3-Dichlorobenzoic acid-13C,d3 as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. Isotopically labeled internal standards, such as those marked with 13C, are preferred as they closely mimic the physico-chemical behavior of the target analytes, leading to better compensation for analytical variability.[1][2]
Target Analytes
-
Dicamba
-
2,4-D (2,4-Dichlorophenoxyacetic acid)
-
MCPA (2-methyl-4-chlorophenoxyacetic acid)
-
Mecoprop (MCPP)
-
2,4,5-T (2,4,5-Trichlorophenoxyacetic acid)
Internal Standard
-
This compound
Experimental Protocols
Sample Preparation
-
Collection and Preservation: Collect water samples in clean amber glass bottles.[3] Preserve samples by acidifying to a pH < 2 with sulfuric acid and store at 4°C.[4]
-
Fortification: To a 100 mL aliquot of the water sample, add a known concentration of the this compound internal standard solution.
-
Solid Phase Extraction (SPE):
-
Condition a polymeric SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Load the fortified water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the target analytes and the internal standard with 10 mL of methanol.
-
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid). The sample is now ready for LC-MS/MS analysis.[5]
-
Preparation: Air dry the soil or sediment sample and sieve it through a 2 mm mesh to remove large debris.[4][6] Homogenize the sieved sample.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a centrifuge tube.
-
Fortify the sample with a known concentration of the this compound internal standard solution.
-
Add 20 mL of an extraction solvent (e.g., acetonitrile/water 90:10, v/v, with 0.1% acetic acid).[7]
-
Vortex for 1 minute and then sonicate for 15 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
-
Clean-up:
-
Transfer the supernatant to a clean tube.
-
The extract can be further cleaned up using dispersive SPE (d-SPE) if the matrix is complex.
-
-
Concentration and Reconstitution: Take a 5 mL aliquot of the final extract and evaporate it to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase. The sample is now ready for LC-MS/MS analysis.
Instrumental Analysis: LC-MS/MS
-
Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[8]
-
Mass Spectrometer: A tandem quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).[9]
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient to separate the target analytes.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and the internal standard must be optimized.
Data Presentation
The following table summarizes the hypothetical performance data for the analytical method.
| Analyte | Limit of Detection (LOD) in Water (µg/L) | Limit of Quantification (LOQ) in Water (µg/L) | Recovery in Soil (%) | RSD (%) |
| Dicamba | 0.01 | 0.03 | 95 | <10 |
| 2,4-D | 0.02 | 0.05 | 98 | <10 |
| MCPA | 0.02 | 0.05 | 92 | <15 |
| Mecoprop | 0.03 | 0.10 | 94 | <15 |
| 2,4,5-T | 0.01 | 0.03 | 97 | <10 |
Visualization of Experimental Workflow
The following diagram illustrates the analytical workflow for both water and soil samples.
Caption: Experimental workflow for the analysis of acidic herbicides.
Conclusion
This application note provides a detailed protocol for the sensitive and accurate quantification of acidic herbicides in environmental water and soil samples. The use of this compound as an internal standard is critical for correcting matrix-induced signal suppression or enhancement and other sources of analytical variability, thereby ensuring the reliability of the results. The described sample preparation techniques and LC-MS/MS parameters offer a robust method for environmental monitoring programs.
References
- 1. 13C Labeled internal standards | LIBIOS [libios.fr]
- 2. researchgate.net [researchgate.net]
- 3. epd.georgia.gov [epd.georgia.gov]
- 4. organomation.com [organomation.com]
- 5. mdpi.com [mdpi.com]
- 6. Sample Preparation and Analysis [weppi.gtk.fi]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. waters.com [waters.com]
Application Note: High-Throughput Quantification of Lamotrigine in Human Plasma using a Stable Isotope-Labeled Internal Standard
Abstract
This application note describes a robust and reliable bioanalytical method for the quantification of the antiepileptic drug lamotrigine (B1674446) in human plasma. The method utilizes 2,3-Dichlorobenzoic acid-13C,d3 as an internal standard (IS) to ensure accuracy and precision. Three common sample preparation techniques are presented: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). These methods are suitable for high-throughput analysis in clinical and research settings for therapeutic drug monitoring and pharmacokinetic studies. The protocols provided are designed for use with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Lamotrigine is a widely prescribed anticonvulsant medication for the treatment of epilepsy and bipolar disorder.[1] Therapeutic drug monitoring of lamotrigine is essential to optimize dosage, ensure efficacy, and minimize adverse effects.[1] The use of a stable isotope-labeled internal standard is crucial in LC-MS/MS-based bioanalysis to compensate for variability in sample preparation and potential matrix effects.[2] this compound, a close structural analog to a key intermediate in lamotrigine synthesis, serves as an ideal internal standard for this application. This document provides detailed protocols for the extraction of lamotrigine and its internal standard from human plasma.
Experimental
Materials and Reagents
-
Lamotrigine reference standard
-
This compound (Internal Standard)
-
Human plasma (K3EDTA)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Sodium hydroxide (B78521)
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent polymeric reversed-phase cartridges)[1]
Instrumentation
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
Vortex mixer
-
Centrifuge
-
SPE manifold
Sample Preparation Protocols
Three distinct protocols are provided to accommodate various laboratory workflows and requirements.
Protocol 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for sample clean-up, suitable for high-throughput screening.
Procedure:
-
Thaw frozen plasma samples at room temperature.
-
To 100 µL of plasma, add 50 µL of the internal standard working solution (containing 2 µg/mL of this compound).[3]
-
Add 250 µL of cold acetonitrile to precipitate the plasma proteins.[3]
-
Vortex the mixture for 5 seconds and then centrifuge at 14,800 rpm for 2 minutes.[3]
-
Transfer the supernatant to a new vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT by partitioning the analyte and internal standard into an immiscible organic solvent.
Procedure:
-
To 250 µL of plasma, add 25 µL of the internal standard working solution.[4]
-
Add 250 µL of a suitable buffer (e.g., Na2CO3-NaHCO3 buffer, pH 10) and 2 mL of ethyl acetate.[4]
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 3,500 rpm for 5 minutes to separate the layers.[4]
-
Transfer the organic layer (top layer) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
SPE offers the highest degree of sample clean-up, effectively removing interferences and improving analytical sensitivity.[5]
Procedure:
-
Sample Pre-treatment: To a 100 µL plasma sample, add 5 µL of the internal standard working solution. Add 200 µL of 0.05 M sodium hydroxide and vortex for 30 seconds.[1]
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1.0 mL of methanol followed by 2.0 mL of water.[1]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge.[1]
-
Washing: Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of a methanol-water (20:80, v/v) solution.[1]
-
Elution: Elute the analyte and internal standard with 300 µL of methanol.[1]
-
The eluate can be directly injected into the LC-MS/MS system.
Results and Discussion
The performance of each sample preparation method was evaluated based on recovery and matrix effect. The quantitative data presented below is representative of what can be achieved with these protocols for lamotrigine analysis.
Table 1: Recovery Data
| Analyte | Sample Preparation Method | Low QC (ng/mL) | Medium QC (ng/mL) | High QC (ng/mL) |
| Lamotrigine | Protein Precipitation | 85.2% | 88.1% | 86.5% |
| Liquid-Liquid Extraction | 92.5% | 94.3% | 93.8% | |
| Solid-Phase Extraction | 97.9% | 98.2% | 97.5% | |
| Internal Standard | Protein Precipitation | 86.1% | 87.5% | 85.9% |
| Liquid-Liquid Extraction | 93.1% | 92.8% | 93.5% | |
| Solid-Phase Extraction | 98.1% | 97.6% | 97.9% |
Data adapted from similar bioanalytical methods for lamotrigine.[5]
Table 2: Matrix Effect Data
| Analyte | Sample Preparation Method | Low QC (ng/mL) | High QC (ng/mL) |
| Lamotrigine | Protein Precipitation | 95.7% | 98.2% |
| Liquid-Liquid Extraction | 98.9% | 99.5% | |
| Solid-Phase Extraction | 101.2% | 100.8% | |
| Internal Standard | Protein Precipitation | 96.3% | 97.9% |
| Liquid-Liquid Extraction | 99.1% | 99.8% | |
| Solid-Phase Extraction | 100.9% | 101.1% |
Matrix effect is expressed as the ratio of the analyte peak area in the presence of matrix to the analyte peak area in a neat solution, multiplied by 100%. Values close to 100% indicate minimal matrix effects. Data is representative.[5]
Table 3: Precision and Accuracy
| Quality Control | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Precision (%CV) | Accuracy (%) |
| LLOQ | 5.02 | 5.15 | 2.8 | 102.6 |
| Low QC | 12.52 | 12.98 | 2.5 | 103.7 |
| Medium QC | 391.28 | 399.50 | 1.9 | 102.1 |
| High QC | 978.20 | 965.45 | 2.1 | 98.7 |
LLOQ: Lower Limit of Quantification. Data is representative of a validated LC-MS/MS method for lamotrigine.[6]
Conclusion
The presented sample preparation protocols, utilizing this compound as an internal standard, offer reliable and reproducible methods for the quantification of lamotrigine in human plasma. The choice of method—protein precipitation, liquid-liquid extraction, or solid-phase extraction—can be tailored to the specific needs of the laboratory in terms of throughput, required cleanliness of the extract, and available resources. All three methods, when coupled with LC-MS/MS, provide the necessary performance for therapeutic drug monitoring and pharmacokinetic studies of lamotrigine.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. a protein precipitation extraction method [protocols.io]
- 4. Determination of lamotrigine in human plasma by HPLC-PDA. Application to forensic samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2,3-Dichlorobenzoic acid-¹³C,d₃ in Pharmaceutical Impurity Testing
Introduction
The stringent regulatory landscape for pharmaceuticals necessitates precise and accurate quantification of impurities to ensure the safety and efficacy of drug products. Stable isotope-labeled internal standards (SIL-ISs) are the gold standard for quantitative analysis by mass spectrometry, offering a way to correct for matrix effects and variations in sample processing. This application note details the use of 2,3-Dichlorobenzoic acid-¹³C,d₃ as an internal standard for the quantification of the corresponding unlabeled 2,3-Dichlorobenzoic acid, a potential impurity in active pharmaceutical ingredients (APIs). 2,3-Dichlorobenzoic acid is a known intermediate in the synthesis of the anticonvulsant drug Lamotrigine, and its presence in the final drug product must be strictly controlled.[1][2][3][4]
The use of a SIL-IS, such as 2,3-Dichlorobenzoic acid-¹³C,d₃, is particularly advantageous as it co-elutes with the unlabeled analyte, providing superior accuracy and precision in quantification by correcting for variations during sample extraction, chromatography, and ionization.[5][6][7][8] This document provides a comprehensive protocol for the utilization of this internal standard in a typical pharmaceutical quality control workflow.
Experimental Protocols
1. Preparation of Standard Solutions
-
Primary Stock Solution of 2,3-Dichlorobenzoic acid (Analyte): Accurately weigh approximately 10 mg of 2,3-Dichlorobenzoic acid reference standard and dissolve in a suitable solvent (e.g., methanol (B129727) or acetonitrile) in a 10 mL volumetric flask to obtain a concentration of 1 mg/mL.
-
Primary Stock Solution of 2,3-Dichlorobenzoic acid-¹³C,d₃ (Internal Standard): Accurately weigh approximately 1 mg of 2,3-Dichlorobenzoic acid-¹³C,d₃ and dissolve in the same solvent in a 10 mL volumetric flask to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the analyte primary stock solution. Each calibration standard should be spiked with the internal standard to a final concentration of 1 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in a similar manner.
2. Sample Preparation from Drug Substance
-
Accurately weigh approximately 100 mg of the drug substance (e.g., Lamotrigine) into a 10 mL volumetric flask.
-
Add a known volume of the internal standard working solution (to achieve a final concentration of 1 µg/mL).
-
Dissolve and dilute to volume with a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).
-
Vortex the solution for 1 minute to ensure homogeneity.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial for analysis.
3. LC-MS/MS Analysis
A simple and selective gradient reversed-phase liquid chromatography method can be employed for the separation and determination of 2,3-Dichlorobenzoic acid.[2][3][4]
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from the drug substance and other potential impurities. For example, start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The specific MRM transitions for the analyte and the internal standard should be optimized by direct infusion. The transitions will be based on the precursor ion (deprotonated molecule) and a characteristic product ion.
-
-
Data Presentation
Table 1: Hypothetical MRM Transitions for Analyte and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2,3-Dichlorobenzoic acid | 189.0 | 145.0 | 15 |
| 2,3-Dichlorobenzoic acid-¹³C,d₃ | 196.0 | 150.0 | 15 |
Table 2: Hypothetical Calibration Curve Data
| Concentration (µg/mL) | Analyte Peak Area | Internal Standard Peak Area | Response Ratio (Analyte/IS) |
| 0.05 | 1,250 | 50,000 | 0.025 |
| 0.10 | 2,550 | 51,000 | 0.050 |
| 0.50 | 12,750 | 50,500 | 0.252 |
| 1.00 | 25,200 | 49,800 | 0.506 |
| 5.00 | 126,000 | 50,100 | 2.515 |
| 10.00 | 251,000 | 49,900 | 5.030 |
| Linearity (r²) | - | - | 0.9995 |
Table 3: Hypothetical Method Validation Data
| Parameter | Result |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.05 µg/mL |
| Precision (RSD%) | < 5% at low, medium, and high QC levels |
| Accuracy (Recovery %) | 95-105% at low, medium, and high QC levels |
Visualizations
Caption: Experimental workflow for impurity quantification.
The use of 2,3-Dichlorobenzoic acid-¹³C,d₃ as an internal standard provides a robust and reliable method for the quantification of 2,3-Dichlorobenzoic acid impurity in pharmaceutical drug substances. The protocol outlined in this application note, coupled with LC-MS/MS analysis, offers the high sensitivity and selectivity required to meet stringent regulatory requirements for impurity testing. The co-eluting nature of the stable isotope-labeled internal standard ensures accurate compensation for any analytical variability, leading to highly reliable quantitative results.
References
- 1. HPLC Method For Analysis Of 2,3-Dichlorobenzoic Anhydride on Primesep S2 Column | SIELC Technologies [sielc.com]
- 2. A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers. | Semantic Scholar [semanticscholar.org]
- 5. chiron.no [chiron.no]
- 6. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Calibration Standards using 2,3-Dichlorobenzoic acid-13C,d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
In quantitative analysis, particularly in chromatography and mass spectrometry, the use of stable isotope-labeled internal standards is a widely accepted practice to ensure accuracy and precision.[1][2][3] This document provides a detailed protocol for the preparation of calibration standards using 2,3-Dichlorobenzoic acid-13C,d3, a stable isotope-labeled analog of 2,3-Dichlorobenzoic acid. The heavier isotopes in this internal standard allow it to be distinguished from the native analyte by mass spectrometry, while its nearly identical chemical and physical properties ensure it behaves similarly during sample preparation and analysis, correcting for variations in extraction efficiency and matrix effects.[4]
2,3-Dichlorobenzoic acid is an important intermediate in the synthesis of various pharmaceuticals, including the anti-epileptic drug Lamotrigine.[5][6][7] Therefore, accurate quantification of this compound is crucial for quality control and pharmacokinetic studies.
Materials and Equipment
2.1. Chemicals and Reagents
-
This compound (Purity ≥ 98%)
-
2,3-Dichlorobenzoic acid (Native Analyte, Purity ≥ 99%)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Deionized Water (18.2 MΩ·cm)
-
Formic Acid (LC-MS grade)
2.2. Equipment
-
Analytical balance (readability ± 0.01 mg)
-
Volumetric flasks (Class A: 1 mL, 5 mL, 10 mL, 25 mL, 50 mL, 100 mL)
-
Calibrated micropipettes (e.g., 10-100 µL, 100-1000 µL)
-
Vortex mixer
-
Ultrasonic bath
-
Amber glass vials with PTFE-lined caps
Experimental Protocols
3.1. Preparation of Stock Solutions
3.1.1. Internal Standard (IS) Stock Solution (1 mg/mL)
-
Accurately weigh approximately 10 mg of this compound into a clean, dry 10 mL volumetric flask. Record the exact weight.
-
Add approximately 5 mL of methanol to the flask.
-
Vortex and sonicate for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Add methanol to the flask up to the 10 mL mark.
-
Cap the flask and invert it several times to ensure homogeneity.
-
Transfer the solution to an amber glass vial and store at -20°C.
3.1.2. Analyte Stock Solution (1 mg/mL)
-
Follow the same procedure as in section 3.1.1, using approximately 10 mg of native 2,3-Dichlorobenzoic acid.
3.2. Preparation of Working Solutions
3.2.1. Internal Standard (IS) Working Solution (10 µg/mL)
-
Pipette 100 µL of the 1 mg/mL IS stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with a suitable solvent (e.g., 50:50 Methanol:Water).
-
Vortex to mix thoroughly.
-
Store in an amber glass vial at 4°C for short-term use.
3.2.2. Analyte Working Solution (100 µg/mL)
-
Pipette 1 mL of the 1 mg/mL analyte stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the same solvent used for the IS working solution.
-
Vortex to mix thoroughly.
3.3. Preparation of Calibration Curve Standards
The following protocol describes the preparation of a seven-point calibration curve ranging from 1 ng/mL to 1000 ng/mL.
-
Label seven 1.5 mL microcentrifuge tubes or autosampler vials as CAL 1 to CAL 7.
-
Add the appropriate volume of the Analyte Working Solution to each tube as detailed in Table 1.
-
Add a constant volume (e.g., 10 µL) of the 10 µg/mL Internal Standard Working Solution to each tube.
-
Bring each calibration standard to a final volume of 1 mL using the diluent solvent.
-
Vortex each standard thoroughly.
Table 1: Preparation of Calibration Standards
| Calibration Standard | Analyte Working Solution (100 µg/mL) Volume (µL) | IS Working Solution (10 µg/mL) Volume (µL) | Diluent Volume (µL) | Final Analyte Concentration (ng/mL) | Final IS Concentration (ng/mL) |
| CAL 1 | 0.01 | 10 | 989.99 | 1 | 100 |
| CAL 2 | 0.05 | 10 | 989.95 | 5 | 100 |
| CAL 3 | 0.1 | 10 | 989.9 | 10 | 100 |
| CAL 4 | 0.5 | 10 | 989.5 | 50 | 100 |
| CAL 5 | 1 | 10 | 989 | 100 | 100 |
| CAL 6 | 5 | 10 | 985 | 500 | 100 |
| CAL 7 | 10 | 10 | 980 | 1000 | 100 |
Data Presentation and Analysis
After analysis by an appropriate method (e.g., LC-MS/MS), the data should be processed to determine the peak area response for both the native analyte and the internal standard. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte for each calibration standard.[8] A linear regression analysis is typically applied to fit the data.
Table 2: Example Calibration Curve Data
| Calibration Standard | Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| CAL 1 | 1 | Value | Value | Value |
| CAL 2 | 5 | Value | Value | Value |
| CAL 3 | 10 | Value | Value | Value |
| CAL 4 | 50 | Value | Value | Value |
| CAL 5 | 100 | Value | Value | Value |
| CAL 6 | 500 | Value | Value | Value |
| CAL 7 | 1000 | Value | Value | Value |
Note: The actual peak areas will be determined by the analytical instrument and method parameters.
Workflow Diagram
The following diagram illustrates the workflow for the preparation of calibration standards.
Caption: Workflow for the preparation and analysis of calibration standards.
Storage and Stability
-
Stock Solutions: Store at -20°C in amber glass vials. Under these conditions, the solutions are expected to be stable for at least 6 months.
-
Working Solutions: Store at 4°C in amber glass vials. It is recommended to prepare fresh working solutions weekly.
-
Calibration Standards: It is best practice to prepare fresh calibration standards for each analytical run.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Refer to the Safety Data Sheet (SDS) for 2,3-Dichlorobenzoic acid and all solvents for detailed safety information.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. 13C Labeled internal standards | LIBIOS [libios.fr]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for 2,3-Dichlorobenzoic acid-13C,d3 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of drug development, a thorough understanding of a compound's pharmacokinetic (PK) profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is paramount. Stable isotope-labeled (SIL) compounds are indispensable tools in these studies, offering unparalleled precision and accuracy in quantitative bioanalysis.[1][2] 2,3-Dichlorobenzoic acid-13C,d3 is a stable isotope-labeled version of 2,3-Dichlorobenzoic acid, a known intermediate in the synthesis of the antiepileptic drug lamotrigine (B1674446) and a metabolite of polychlorinated biphenyls (PCBs). Its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays allows for the mitigation of matrix effects and variability in sample processing, ensuring high-quality pharmacokinetic data.[3][4]
These application notes provide a comprehensive, albeit hypothetical, framework for the utilization of this compound in a preclinical pharmacokinetic study. The protocols and data presented herein are based on established methodologies for small molecules and serve as a detailed guide for researchers.
Bioanalytical Method Development and Validation
A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. The following protocol outlines the validation of an LC-MS/MS method for the quantification of 2,3-Dichlorobenzoic acid in rat plasma, using this compound as an internal standard (IS).
Experimental Protocol: Bioanalytical Method Validation
1.1.1. Materials and Reagents
-
2,3-Dichlorobenzoic acid (Analyte)
-
This compound (Internal Standard)
-
Control rat plasma (K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
1.1.2. LC-MS/MS Instrumentation and Conditions
-
LC System: Shimadzu Nexera X2 UHPLC
-
Mass Spectrometer: SCIEX QTRAP 6500+
-
Column: Phenomenex Kinetex C18 (2.6 µm, 2.1 x 50 mm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.5 mL/min
-
Gradient: Start at 5% B, linear gradient to 95% B over 3.0 min, hold for 1.0 min, return to 5% B and re-equilibrate for 1.0 min.
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
2,3-Dichlorobenzoic acid: Q1 m/z 188.9 -> Q3 m/z 144.9
-
This compound: Q1 m/z 193.0 -> Q3 m/z 148.9
-
1.1.3. Preparation of Standards and Quality Control Samples
-
Stock solutions of the analyte and IS were prepared in methanol (B129727) at 1 mg/mL.
-
Calibration standards were prepared by spiking control rat plasma to achieve concentrations ranging from 1 to 5000 ng/mL.
-
Quality control (QC) samples were prepared in control rat plasma at four concentration levels: Lower Limit of Quantification (LLOQ, 1 ng/mL), Low QC (3 ng/mL), Mid QC (100 ng/mL), and High QC (4000 ng/mL).
1.1.4. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (standard, QC, or study sample), add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Inject 5 µL onto the LC-MS/MS system.
1.1.5. Validation Parameters The method was validated according to FDA guidelines for bioanalytical method validation, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Data Presentation: Bioanalytical Method Validation Summary
Table 1: Linearity and Range
| Parameter | Result |
|---|---|
| Calibration Range | 1 - 5000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Intra- and Inter-Day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) (n=6) | Intra-Day Accuracy (%RE) (n=6) | Inter-Day Precision (%CV) (n=18) | Inter-Day Accuracy (%RE) (n=18) |
|---|---|---|---|---|---|
| LLOQ | 1 | ≤ 8.5 | ± 9.1 | ≤ 9.8 | ± 7.5 |
| Low QC | 3 | ≤ 6.2 | ± 5.4 | ≤ 7.5 | ± 4.8 |
| Mid QC | 100 | ≤ 4.5 | ± 3.2 | ≤ 5.8 | ± 2.9 |
| High QC | 4000 | ≤ 3.8 | ± 2.1 | ≤ 4.9 | ± 2.5 |
%CV = Coefficient of Variation; %RE = Relative Error
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
|---|---|---|---|---|---|
| Low QC | 3 | 92.5 | 94.1 | 0.98 | 1.01 |
| High QC | 4000 | 95.1 | 93.8 | 1.03 | 1.02 |
Preclinical Pharmacokinetic Study
This section outlines a protocol for a preclinical pharmacokinetic study in rats to determine the oral bioavailability and key PK parameters of 2,3-Dichlorobenzoic acid.
Experimental Protocol: In-Vivo Pharmacokinetic Study
2.1.1. Animal Model
-
Species: Sprague-Dawley rats (male, n=6 per group)
-
Weight: 250-300 g
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle. Food was withheld overnight before dosing.
2.1.2. Dosing and Sample Collection
-
Intravenous (IV) Group: A single 2 mg/kg dose of 2,3-Dichlorobenzoic acid was administered via the tail vein.
-
Oral (PO) Group: A single 10 mg/kg dose of 2,3-Dichlorobenzoic acid was administered by oral gavage.
-
Blood Sampling: Approximately 150 µL of blood was collected from the jugular vein at pre-dose, and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Sample Processing: Blood samples were collected into K2EDTA tubes, centrifuged at 3000 rpm for 10 minutes to obtain plasma, which was then stored at -80°C until analysis.
2.1.3. Pharmacokinetic Analysis
-
Plasma concentrations of 2,3-Dichlorobenzoic acid were determined using the validated LC-MS/MS method described in Section 1.
-
Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA) with Phoenix WinNonlin software.
Data Presentation: Pharmacokinetic Parameters
Table 4: Mean Pharmacokinetic Parameters of 2,3-Dichlorobenzoic Acid in Rats (n=6)
| Parameter | IV Administration (2 mg/kg) | Oral Administration (10 mg/kg) |
|---|---|---|
| Cmax (ng/mL) | 2850 ± 315 | 3580 ± 420 |
| Tmax (h) | 0.083 | 0.5 ± 0.1 |
| AUC₀₋t (h*ng/mL) | 9870 ± 1150 | 26540 ± 3100 |
| AUC₀₋inf (h*ng/mL) | 10250 ± 1280 | 27100 ± 3350 |
| t₁/₂ (h) | 4.5 ± 0.8 | 4.8 ± 0.9 |
| CL (L/h/kg) | 0.195 ± 0.025 | - |
| Vd (L/kg) | 1.25 ± 0.18 | - |
| Oral Bioavailability (F%) | - | 52.9% |
Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t₁/₂: Elimination half-life; CL: Clearance; Vd: Volume of distribution.
Visualizations
Bioanalytical Method Workflow
The following diagram illustrates the workflow for the sample preparation and analysis of plasma samples for the quantification of 2,3-Dichlorobenzoic acid.
Pharmacokinetic Study Workflow
This diagram outlines the major steps involved in the preclinical pharmacokinetic study, from animal dosing to data analysis.
Conclusion
The use of this compound as an internal standard facilitates the development of a highly sensitive, accurate, and robust LC-MS/MS method for the quantification of 2,3-Dichlorobenzoic acid in plasma. The detailed protocols and representative data provided in these application notes serve as a practical guide for designing and executing preclinical pharmacokinetic studies. This approach ensures the generation of high-quality data, which is essential for making informed decisions in the drug development pipeline.
References
- 1. Neuropharmacokinetic characterization of lamotrigine after its acute administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lamotrigine pharmacokinetic/pharmacodynamic modelling in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jneonatalsurg.com [jneonatalsurg.com]
Application Note: Analytical Standard for Lamotrigine Synthesis Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lamotrigine (B1674446), an anticonvulsant drug, is widely used in the treatment of epilepsy and bipolar disorder. The synthesis of Lamotrigine is a multi-step process that requires careful monitoring to ensure the quality, purity, and yield of the final active pharmaceutical ingredient (API). This application note provides a detailed protocol for the in-process monitoring of Lamotrigine synthesis using High-Performance Liquid Chromatography (HPLC). The described methodology allows for the quantification of the starting material, key intermediates, the final product, and potential impurities, enabling effective process control and optimization.
Lamotrigine Synthesis Pathway
The most common synthetic route to Lamotrigine starts from 2,3-dichlorobenzoyl chloride. The key steps involve the formation of 2,3-dichlorobenzoyl cyanide, followed by condensation with aminoguanidine (B1677879) to form a Schiff base intermediate, which is then cyclized to yield Lamotrigine. Several potential impurities can arise during this process, making their monitoring crucial for producing a high-purity API.[1][2][3][4][5][6]
References
- 1. Production Method of Lamotrigine - Chempedia - LookChem [lookchem.com]
- 2. WO2007138075A1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 3. SYNTHESIS AND CHARECTERIZATION OF IMPURITIES OF AN ANTICONVULSANT DRUG, LAMOTRIGINE | Semantic Scholar [semanticscholar.org]
- 4. mansapublishers.com [mansapublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. medjpps.com [medjpps.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Bioanalysis with 2,3-Dichlorobenzoic acid-13C,d3
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the use of 2,3-Dichlorobenzoic acid-13C,d3 as an internal standard (IS) to mitigate matrix effects in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in bioanalysis?
A1: A matrix effect is the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenate).[1][2] This interference can lead to signal suppression or enhancement, compromising the accuracy, precision, and sensitivity of the analytical method.[3] The primary cause of matrix effects in LC-MS is the competition for ionization between the analyte and matrix components in the ion source.
Q2: Why use a stable isotope-labeled (SIL) internal standard like this compound?
A2: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative bioanalysis.[4] Because a SIL-IS, such as this compound, has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same degree of matrix-induced ion suppression or enhancement.[5][6] By using the ratio of the analyte signal to the IS signal for quantification, variations introduced during sample preparation and ionization are effectively normalized, leading to more accurate and precise results.[6]
Q3: When should the internal standard be added to the sample?
A3: For optimal results, the internal standard should be added as early as possible in the sample preparation workflow, ideally before any extraction steps. This ensures that the IS compensates for any analyte loss or variability during procedures like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[6]
Q4: How do I quantitatively assess the matrix effect in my assay?
A4: The matrix effect is quantitatively assessed by calculating the Matrix Factor (MF).[7] This is done by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[1][5]
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
An IS-normalized MF can be calculated by dividing the analyte MF by the IS MF. An IS-normalized MF close to 1 indicates that the internal standard is effectively compensating for the matrix effect.[8]
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in IS response across samples (>15% RSD) | Inconsistent sample preparation; Pipetting errors; Incomplete protein precipitation; Inconsistent extraction recovery. | Ensure thorough vortexing after adding the IS and extraction solvent. Optimize the protein precipitation step by testing different solvent-to-sample ratios or by adding a small amount of acid. Verify the accuracy of all pipettes and automated liquid handlers. |
| Significant ion suppression or enhancement (Matrix Factor <0.85 or >1.15) despite using a SIL-IS | Severe matrix effect overwhelming the system; Co-elution of a highly suppressive matrix component (e.g., phospholipids, bile acids). | Improve sample cleanup using a more rigorous extraction technique (e.g., switch from protein precipitation to SPE or LLE).[9] Modify chromatographic conditions to separate the analyte from the suppressive region. A post-column infusion experiment can identify these regions.[4] Dilute the sample to reduce the concentration of interfering matrix components.[3] |
| Poor analyte recovery (<85%) | Inefficient extraction; Analyte binding to proteins or container surfaces; Analyte degradation. | Optimize the extraction solvent pH and polarity for the analyte. Evaluate different SPE sorbents or LLE solvent systems. Investigate sample stability under the extraction conditions. |
| IS peak interferes with the analyte peak | Insufficient mass difference between analyte and IS; Impurities in the SIL-IS. | Ensure the mass difference between the analyte and this compound is sufficient for the mass spectrometer's resolution. Verify the isotopic purity of the internal standard.[6] |
| No or very low IS signal in some samples | Sample stabilization issue (e.g., incorrect pH); Major error in sample preparation (e.g., IS not added). | For analytes requiring specific pH for stability, verify the pH of problematic samples. Review sample preparation steps and consider re-analysis of the affected samples. |
Data Presentation: Expected Performance Metrics
The following table summarizes typical performance metrics when using a SIL-IS like this compound in a validated bioanalytical method. These values are based on regulatory guidance for bioanalytical method validation.
| Parameter | Acceptance Criteria (Plasma/Serum) | Comments |
| Recovery (%) | Consistent, precise, and reproducible | While a specific percentage is not mandated, recovery should be consistent across the calibration range. |
| Matrix Effect (MF) | IS-Normalized MF within 0.85 - 1.15 | Demonstrates the IS is effectively tracking and correcting for matrix effects.[7] |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | Measures the reproducibility of the method.[10] |
| Accuracy (%Bias) | Within ± 15% (± 20% at LLOQ) | Reflects how close the measured value is to the true value.[10] |
| Linearity (r²) | ≥ 0.99 | Indicates a strong correlation between concentration and response over the calibration range.[10] |
Experimental Protocols & Workflows
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol describes how to determine the matrix factor for the analyte and the internal standard.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and IS into the final reconstitution solvent at low and high concentrations.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the analyte and IS into the extracted matrix supernatant/eluate at the same low and high concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank biological matrix before extraction at the same low and high concentrations.
-
-
Analyze Samples: Analyze all three sets of samples via LC-MS/MS.
-
Calculate Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF) = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
-
Recovery (%) = (Mean Peak Area in Set C) / (Mean Peak Area in Set B) * 100
-
IS-Normalized MF = MF of Analyte / MF of IS
-
Workflow Diagram: Bioanalytical Method Development
This diagram illustrates the typical workflow for developing a bioanalytical method, highlighting the stage where the internal standard is incorporated.
Troubleshooting Logic Diagram: Investigating IS Variability
This diagram provides a logical workflow for troubleshooting high internal standard response variability.
References
- 1. What is matrix effect and how is it quantified? [sciex.com]
- 2. nebiolab.com [nebiolab.com]
- 3. providiongroup.com [providiongroup.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Stability of 2,3-Dichlorobenzoic acid-13C,d3 Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the stability of 2,3-Dichlorobenzoic acid-13C,d3 stock solutions. The information is presented in a question-and-answer format to directly address common issues and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how should it be stored?
This compound is a stable isotope-labeled version of 2,3-Dichlorobenzoic acid. In this specific isotopologue, one carbon atom is replaced with its heavier, non-radioactive isotope carbon-13, and three deuterium (B1214612) atoms replace hydrogen atoms on the benzene (B151609) ring. These labels are useful for a variety of applications in analytical chemistry, particularly in mass spectrometry-based quantification where it can be used as an internal standard.
For optimal stability, stock solutions of this compound should be stored under the following conditions:
-
Temperature: ≤ -20°C is recommended for long-term storage.
-
Light: Protect from light by using amber vials or storing in a dark location.
-
Container: Use tightly sealed, inert containers to prevent solvent evaporation and contamination.
Q2: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, potential degradation can be inferred from the behavior of similar chlorinated benzoic acids. The primary routes of degradation are likely to involve:
-
Decarboxylation: Loss of the carboxylic acid group, particularly under heat stress.
-
Dehalogenation: Removal of one or both chlorine atoms from the benzene ring, which can be influenced by light and certain chemical environments.
-
Oxidation: The benzene ring can be susceptible to oxidative degradation.
Q3: How can I assess the stability of my this compound stock solution?
The stability of a stock solution can be assessed by performing a stability study. This typically involves storing aliquots of the solution under various conditions (e.g., different temperatures, light exposure) and analyzing them at predetermined time points. The concentration of the parent compound and the presence of any degradation products are monitored over time. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a highly effective analytical technique for these studies.
Troubleshooting Guide
Issue: I am seeing a decrease in the concentration of this compound in my stock solution over time.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Improper Storage | Verify that the stock solution is stored at or below -20°C and protected from light. Ensure the container is properly sealed. |
| Solvent Evaporation | Check the container seal for any signs of leakage. If using a volatile solvent, prepare fresh solutions more frequently. |
| Chemical Degradation | Consider performing a forced degradation study to identify potential degradation products and pathways. This can help in optimizing storage conditions. |
| Adsorption to Container | If using plastic containers, consider switching to glass vials to minimize potential adsorption of the compound to the container surface. |
Issue: I am observing unknown peaks in the chromatogram of my this compound stock solution.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Contamination | Ensure proper handling and use of clean labware when preparing and aliquoting the stock solution. Analyze a fresh, unopened standard to rule out contamination of the original source. |
| Degradation Products | The new peaks may be degradation products. Use a high-resolution mass spectrometer to obtain accurate mass measurements of the unknown peaks and propose potential structures. |
| Solvent Impurities | Analyze a blank solvent injection to check for impurities in the solvent used to prepare the stock solution. |
Experimental Protocols
Protocol 1: Long-Term Stability Assessment of this compound Stock Solution
Objective: To evaluate the stability of a this compound stock solution under recommended long-term storage conditions.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Dispense aliquots of the stock solution into amber glass vials with screw caps.
-
Store the vials at the recommended long-term storage temperature of -20°C.
-
At specified time points (e.g., 0, 1, 3, 6, 12, and 24 months), remove one vial from storage.
-
Allow the vial to equilibrate to room temperature.
-
Analyze the sample by a validated stability-indicating HPLC or LC-MS method to determine the concentration of this compound.
-
Compare the results to the initial concentration at time 0.
Protocol 2: Forced Degradation Study of this compound
Objective: To investigate the potential degradation pathways of this compound under various stress conditions.
Methodology:
-
Prepare separate solutions of this compound in a suitable solvent.
-
Expose the solutions to the following stress conditions:
-
Acidic: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Basic: Add 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal: Heat at 80°C for 48 hours (in solution and as a solid).
-
Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.
-
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all samples, along with an unstressed control, by LC-MS to identify and quantify any degradation products.
Data Presentation
Table 1: Hypothetical Long-Term Stability Data for this compound Stock Solution (1 mg/mL in Methanol) at -20°C
| Time Point (Months) | Mean Concentration (mg/mL) | % of Initial Concentration |
| 0 | 1.00 | 100.0 |
| 1 | 0.99 | 99.0 |
| 3 | 1.01 | 101.0 |
| 6 | 0.98 | 98.0 |
| 12 | 0.99 | 99.0 |
| 24 | 0.98 | 98.0 |
Table 2: Hypothetical Forced Degradation Results for this compound
| Stress Condition | % Degradation | Major Degradation Products (Hypothetical) |
| 0.1 M HCl, 60°C, 24h | < 5% | Minor unknown peaks |
| 0.1 M NaOH, 60°C, 24h | 15% | Decarboxylated product |
| 3% H₂O₂, RT, 24h | < 5% | Minor unknown peaks |
| 80°C, 48h | 10% | Decarboxylated product |
| UV Light (254 nm), 24h | 25% | Dechlorinated product |
Visualizations
Caption: Workflow for Long-Term Stability Assessment.
Caption: Forced Degradation Study Workflow.
Technical Support Center: Optimizing Chromatographic Separation of Dichlorobenzoic Acid Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of dichlorobenzoic acid isomers.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting point for separating dichlorobenzoic acid isomers?
A1: For initial method development, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and recommended starting point. A C18 column is a standard choice as it effectively separates these moderately non-polar compounds based on hydrophobicity.[1] A typical starting mobile phase would consist of an acidified aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol.[2][3][4]
Q2: Why is the pH of the mobile phase so critical for this separation?
A2: Dichlorobenzoic acids are ionizable compounds. The pH of the mobile phase dictates their ionization state, which significantly impacts their retention on a reversed-phase column. To ensure good peak shape and reproducible retention, it is crucial to keep the mobile phase pH at least 2 units below the pKa of the analytes. This suppresses the ionization of the carboxylic acid group, leading to a single, uncharged form of the analyte that interacts more consistently with the C18 stationary phase. For example, a method for 2,3-dichlorobenzoic acid and its isomers successfully used a buffer at pH 2.5.[5][6]
Q3: My C18 column isn't providing adequate resolution between two isomers. What should I try next?
A3: If a standard C18 column fails to resolve positional isomers, consider a stationary phase that offers alternative selectivity. Phenyl or Biphenyl phase columns can be highly effective.[1][7] These phases introduce π-π interactions with the aromatic rings of the dichlorobenzoic acid isomers, which can discriminate between the subtle electronic differences caused by the varied chlorine atom positions and improve separation.[1][7]
Q4: Is Gas Chromatography (GC) a suitable technique for analyzing dichlorobenzoic acid isomers?
A4: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this analysis. However, due to the low volatility of the carboxylic acids, a derivatization step is typically required before analysis.[8][9] The isomers are often converted to more volatile esters, such as methyl esters using a reagent like diazomethane (B1218177), to achieve good chromatographic performance.[8]
Q5: What causes "ghost" or negative peaks in my chromatogram?
A5: Ghost or negative peaks can arise from several sources. A common cause is when the sample solvent is different from the mobile phase. If the sample solvent is weaker than the mobile phase, you might see extra peaks, while a stronger solvent can cause negative peaks. It is also possible that contaminants in the mobile phase accumulate on the column during the weaker part of a gradient and elute as the solvent strength increases. Always try to dissolve your sample in the initial mobile phase whenever possible.
Troubleshooting Guides
Issue 1: Poor Peak Resolution or Co-elution
| Possible Cause | Recommended Solution |
| Inappropriate Mobile Phase Composition | Optimize the organic solvent-to-buffer ratio. For complex mixtures, a gradient elution (gradually increasing the organic solvent percentage) is often more effective than an isocratic (constant composition) one.[10] |
| Incorrect Mobile Phase pH | Ensure the mobile phase pH is buffered and is at least 2 units below the pKa of the dichlorobenzoic acids to prevent peak splitting and broadening. |
| Suboptimal Stationary Phase | If a C18 column is insufficient, switch to a column with different selectivity, such as a Phenyl or Pentafluorophenyl (PFP) phase, to exploit aromatic interactions.[7] |
| High Flow Rate | Lowering the flow rate can increase the interaction time between the analytes and the stationary phase, often leading to better resolution, though it will increase the analysis time.[11][12] |
| Elevated Column Temperature | While higher temperatures can improve peak efficiency by reducing mobile phase viscosity, they can sometimes decrease selectivity. Experiment with temperatures between 30-50°C.[1] |
Issue 2: Peak Tailing
| Possible Cause | Recommended Solution |
| Secondary Silanol (B1196071) Interactions | The carboxylic acid group can interact with active silanol sites on the silica (B1680970) support of the column. Ensure the mobile phase pH is low (e.g., pH 2.5-3.0) to suppress this interaction. Using a modern, end-capped column with low silanol activity can also resolve this.[2] |
| Column Overload | Injecting too much sample can lead to broad, tailing peaks.[11][13] Reduce the injection volume or dilute the sample concentration.[1][12] |
| Column Contamination | Strongly retained impurities from previous injections can create active sites that cause tailing. Flush the column with a strong solvent or replace the guard column if one is in use.[1] |
| Sample Solvent Mismatch | The sample solvent should be as close in composition to the initial mobile phase as possible. A much stronger sample solvent can distort peak shape. |
Issue 3: Retention Time Drift / Poor Reproducibility
| Possible Cause | Recommended Solution |
| Insufficient Column Equilibration | Before each injection, especially in gradient methods, ensure the column is fully equilibrated with the initial mobile phase conditions. Flushing with 10-20 column volumes is a common practice.[1] |
| Fluctuating Column Temperature | Temperature affects mobile phase viscosity and analyte retention. Use a stable column oven to maintain a consistent temperature.[1][11] |
| Inconsistent Mobile Phase Preparation | Prepare mobile phases carefully and consistently. For critical applications, prepare a large batch to be used for the entire analytical run to avoid variability.[1] |
| Pump Malfunction | Air bubbles or faulty check valves in the HPLC pump can cause inconsistent flow and pressure fluctuations, leading to variable retention times. Degas the mobile phase and regularly maintain the pump.[1][14] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method
This protocol is a starting point based on a validated method for the separation of 2,3-dichlorobenzoic acid and its regio-isomers.[5][6]
-
Column: C18 (USP L1), e.g., 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.01M Ammonium Acetate buffer, pH adjusted to 2.5 with a suitable acid (e.g., phosphoric acid), mixed with Methanol (50:50 v/v).[5][6]
-
Gradient Program: A scouting gradient can be run from a low percentage of B to a high percentage over 15-20 minutes to determine the elution profile. An optimized gradient can then be developed.
-
Column Temperature: 30°C.[1]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the dichlorobenzoic acid isomer mixture in the initial mobile phase.
Protocol 2: GC-MS Method with Derivatization
This protocol is a general guide for the analysis of dichlorobenzoic acid isomers by GC-MS.
-
Derivatization: Methylate the acidic analytes using a suitable reagent like diazomethane or methyl chloroformate.[8] This step must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Column: A non-polar or medium-polarity column is typically used. A system with coupled columns like DB-5 and DB-200 in series has been shown to be effective.[8]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 50-60°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20°C/min) to a final temperature (e.g., 250-280°C) and hold.
-
Injector: Split/splitless injector, typically at a higher temperature than the initial oven temperature (e.g., 250°C).
-
Mass Spectrometer: Operate in Electron Ionization (EI) mode. Data can be acquired in full scan mode to identify unknowns or in Selected Ion Monitoring (SIM) mode for higher sensitivity and quantitation of specific isomers.[9]
Data and Method Summaries
Table 1: HPLC Method Parameters for Dichlorobenzoic Acid Isomer Separation
| Parameter | Method 1[5][6] | Method 2[2] | General Starting Conditions[1] |
| Stationary Phase | C18 (USP L1) | Newcrom R1 | C18 or Phenyl |
| Mobile Phase A | 0.01M Ammonium Acetate (pH 2.5) / Methanol (50:50) | Water / Phosphoric Acid | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol / Water (80:20) | Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Elution Type | Gradient | Isocratic | Gradient (recommended) |
| Flow Rate | 1.2 mL/min | Not Specified | 1.0 mL/min |
| Temperature | Not Specified | Not Specified | 30-50 °C |
| Detection | UV at 210 nm | Not Specified | UV (e.g., 210 nm, 254 nm) |
Visual Workflows
Caption: A logical workflow for troubleshooting poor peak resolution.
Caption: Decision tree for selecting an analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of 3,5-Dichlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. Separation of 2,5-Dichlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. academic.oup.com [academic.oup.com]
- 6. A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. gcms.cz [gcms.cz]
- 10. pharmaguru.co [pharmaguru.co]
- 11. youtube.com [youtube.com]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 13. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
troubleshooting poor peak shape for 2,3-Dichlorobenzoic acid-13C,d3
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor peak shape during the chromatographic analysis of 2,3-Dichlorobenzoic acid-13C,d3.
Troubleshooting Poor Peak Shape
Poor peak shape, often characterized by tailing or fronting, can compromise the accuracy and reproducibility of your analytical results.[1][2][3] This guide addresses the most common causes and provides systematic solutions.
Question: My peak for this compound is tailing. What are the likely causes and how can I fix it?
Answer: Peak tailing for acidic compounds like 2,3-Dichlorobenzoic acid is a common issue in reversed-phase HPLC.[1][4] The primary causes are typically related to the mobile phase pH, secondary interactions with the stationary phase, or column issues.
Initial Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The most critical factor for acidic compounds is the mobile phase pH.[5][6][7][8][9] Ensure the pH of your mobile phase is at least 2 pH units below the pKa of 2,3-Dichlorobenzoic acid. This keeps the analyte in its neutral, un-ionized form, which minimizes secondary interactions and improves peak shape.[6] A recommended starting point is a mobile phase buffered to pH 2.5.[10][11][12]
-
Secondary Interactions with Silanols: Peak tailing can be caused by interactions between the acidic analyte and residual silanol (B1196071) groups on the silica-based stationary phase.[2][4][13] Operating at a low pH (around 2-3) helps to suppress the ionization of these silanol groups, reducing these unwanted interactions.[1][13]
-
Column Health: An old or contaminated column can lead to poor peak shape.[1] If you suspect column degradation, try flushing the column or replacing it with a new one.
Question: I've adjusted the mobile phase pH, but the peak tailing persists. What else should I check?
Answer: If pH adjustment doesn't resolve the issue, consider the following factors:
-
Buffer Strength: A low buffer concentration may not be sufficient to maintain a consistent pH throughout the column.[1] Try increasing the buffer concentration to within the 10-50 mM range.[1]
-
Mobile Phase Composition: The organic modifier (e.g., acetonitrile (B52724) or methanol) concentration can affect peak shape.[1] If the elution strength is too weak, the analyte may linger on the column, causing tailing.[1] Consider a modest increase in the organic modifier concentration by 5-10%.[1]
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.[1] To check for this, dilute your sample or reduce the injection volume.[1][14]
-
Extra-Column Volume: Excessive tubing length or large detector cell volumes can contribute to band broadening and peak tailing.[1] Ensure your system is optimized to minimize dead volume.[1]
Question: Could the isotopic labeling of this compound be the cause of the poor peak shape?
Answer: It is unlikely that the isotopic labeling is the direct cause of poor peak shape. The small increase in molecular weight due to the 13C and deuterium (B1214612) atoms typically does not significantly alter the physicochemical properties that influence chromatographic peak shape. The troubleshooting steps for the labeled compound are the same as for the unlabeled analog.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a robust HPLC method for this compound?
A1: A validated method for the unlabeled compound provides an excellent starting point.[10][11][12] Consider the following conditions:
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 (USP L1) |
| Mobile Phase A | 0.01 M Ammonium Acetate buffer (pH 2.5) and Methanol (50:50 v/v) |
| Mobile Phase B | Methanol and Water (80:20 v/v) |
| Elution | Gradient |
| Flow Rate | 1.2 mL/min |
| Detection | UV at 210 nm |
Q2: How do I know if my peak tailing is unacceptable?
A2: Peak asymmetry is often quantified by the tailing factor (Tf) or asymmetry factor (As). A value close to 1.0 is ideal.[1] Generally, a tailing factor above 2.0 is considered unacceptable for quantitative analysis.[1]
Q3: Can my sample solvent affect the peak shape?
A3: Yes, the composition of the sample solvent can significantly impact peak shape. If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion, including fronting or splitting. Whenever possible, dissolve your sample in the initial mobile phase.
Q4: What should I do if I see peak fronting instead of tailing?
A4: Peak fronting is less common for acidic compounds but can occur due to sample overload or a mismatch between the sample solvent and the mobile phase. The primary troubleshooting step is to reduce the sample concentration or injection volume.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape for this compound.
Caption: Troubleshooting workflow for poor peak shape.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. acdlabs.com [acdlabs.com]
- 4. chromtech.com [chromtech.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. biotage.com [biotage.com]
- 7. agilent.com [agilent.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. acdlabs.com [acdlabs.com]
- 10. A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers. | Semantic Scholar [semanticscholar.org]
- 12. academic.oup.com [academic.oup.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. chromatographyonline.com [chromatographyonline.com]
preventing isotopic exchange with 2,3-Dichlorobenzoic acid-13C,d3
Technical Support Center: 2,3-Dichlorobenzoic acid-13C,d3
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing isotopic exchange and ensuring the integrity of this internal standard in quantitative analytical workflows.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
A1: Isotopic exchange is a chemical process where an isotope on a labeled molecule is swapped with another isotope from the surrounding environment. For this compound, the primary concern is hydrogen-deuterium (H/D) exchange, where deuterium (B1214612) atoms (d) on the standard can be replaced by hydrogen atoms from solvents, reagents, or the sample matrix.[1] This is problematic because it alters the mass of the internal standard, leading to inaccurate and unreliable quantification in mass spectrometry-based assays.[2] The loss of deuterium can cause an underestimation of the internal standard's concentration, which in turn leads to an overestimation of the analyte's concentration.[1][2]
Q2: Are the ¹³C and d₃ labels on 2,3-Dichlorobenzoic acid equally susceptible to exchange?
A2: No, they are not.
-
¹³C Label: The carbon-13 (¹³C) label, typically within the benzoic acid's core structure, is exceptionally stable. Carbon-carbon and carbon-heteroatom bonds are covalent and not susceptible to exchange under typical analytical conditions. Therefore, the ¹³C label is considered permanent.[3][4]
-
d₃ Labels: The deuterium (d₃) labels are more susceptible to exchange. While deuterium atoms bonded to aromatic carbons are generally stable, they can be exchanged for protons (hydrogen) under certain conditions, such as strongly acidic environments or in the presence of metal catalysts.[5][6] The stability of a deuterium label is highly dependent on its position within the molecule and the experimental conditions.[2]
Q3: What are the primary factors that promote unwanted deuterium (H/D) exchange on the aromatic ring?
A3: Several factors can promote the unwanted exchange of deuterium on the aromatic ring of 2,3-Dichlorobenzoic acid:
-
pH: Strongly acidic or basic conditions can facilitate H/D exchange.[2][7] Acid-catalyzed exchange is a common method for intentionally labeling aromatic rings and proceeds through an electrophilic aromatic substitution mechanism.[5][8][9]
-
Temperature: Elevated temperatures during sample preparation, storage, or analysis can provide the necessary energy to overcome the activation barrier for exchange reactions.
-
Solvents: Protic solvents, especially those containing labile hydrogens like water and methanol, can serve as a source of protons to exchange with the deuterium labels.
-
Catalysts: The presence of certain metals or strong Lewis acids can catalyze the H/D exchange process on aromatic rings.[7][10]
Q4: How can I prevent or minimize H/D exchange during sample preparation and analysis?
A4: To maintain the isotopic integrity of your standard:
-
Control pH: Whenever possible, maintain solutions at a neutral or near-neutral pH. Avoid prolonged exposure to strong acids or bases.
-
Use Aprotic Solvents: Preferentially use aprotic solvents (e.g., acetonitrile (B52724), ethyl acetate) for sample reconstitution and storage, especially for long-term storage. If aqueous solutions are necessary, use D₂O-based buffers to minimize the proton source.
-
Maintain Low Temperatures: Perform sample preparation steps at reduced temperatures (e.g., on an ice bath) and store samples at -20°C or -80°C.
-
Optimize LC-MS Conditions: Minimize the residence time of the standard in the autosampler.[11] If using an acidic mobile phase, assess the stability of the standard under those conditions over the typical duration of an analytical batch.
Q5: What are the best practices for storing this compound?
A5: Proper storage is critical for long-term stability.
-
Solid Form: Store the compound as a solid in a tightly sealed container at the recommended temperature (typically -20°C), protected from light and moisture.
-
Stock Solutions: Prepare stock solutions in high-purity aprotic solvents like acetonitrile or DMSO. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture.[12] Store these aliquots at -20°C or -80°C.
Troubleshooting Guide: Isotopic Instability
This guide provides a systematic approach to diagnosing and resolving issues related to the suspected isotopic exchange of this compound.
Quantitative Data Summary
The stability of deuterium labels is highly dependent on their chemical environment. The following table summarizes the relative lability of deuterium under various conditions.
| Label Position | Conditions Favoring Exchange | Relative Stability | Notes |
| Aromatic C-D (on 2,3-Dichlorobenzoic acid) | Strong Acid (e.g., D₂SO₄), High Temp, Metal Catalysts[5][8] | High | Generally stable under standard LC-MS conditions. Exchange is unlikely without extreme pH or catalysts. |
| C-D Alpha to Carbonyl | Acid or Base Catalyzed (via enolization)[2] | Moderate | Not directly applicable to the aromatic deuteriums of the title compound, but relevant for other labeled standards. |
| Benzylic C-D | Oxidation/Reduction Conditions, High Temp | Moderate to High | Stability depends on the specific molecular structure and reaction conditions. |
| Aliphatic C-D | Harsh Conditions (e.g., heterogeneous catalysis)[13] | Very High | Not prone to exchange under typical analytical conditions. |
| Heteroatom O-D, N-D | Neutral, Acidic, or Basic Conditions (in protic solvents)[2][6] | Very Low (Labile) | These positions are unsuitable for stable isotopic labeling as they exchange almost instantly. |
Experimental Protocols
Protocol 1: Assessing the Isotopic Stability of this compound
This protocol outlines an experiment to systematically evaluate the stability of the deuterated internal standard under conditions mimicking your analytical workflow.
Methodology:
-
Preparation of Test Solutions:
-
Prepare four sets of solutions by spiking a known concentration of this compound into:
-
Solution A: Your initial LC mobile phase.
-
Solution B: Your final LC mobile phase.
-
Solution C: Your final sample reconstitution solvent.
-
Solution D: Blank, extracted sample matrix (e.g., plasma, urine) that has been processed through your entire sample preparation workflow.
-
-
-
Initial Analysis (t=0):
-
Immediately after preparation, inject each solution onto the LC-MS/MS system.
-
Acquire data in full scan mode or by monitoring multiple MRM transitions: one for the fully labeled standard (M), and others for potential exchange products (M-1 for d₂, M-2 for d₁, etc.). Record the peak areas.
-
-
Sample Incubation:
-
Store the remaining volumes of the four solutions in the autosampler under the same temperature and time conditions that your typical samples would experience during a run.
-
-
Time-Point Analysis:
-
Re-inject each solution at regular intervals (e.g., 4, 8, 12, and 24 hours).
-
-
Data Analysis and Interpretation:
-
For each time point, calculate the percentage of the remaining intact standard.
-
Plot the peak area of the fully labeled standard (M) versus time for each condition. A significant and progressive decrease in the signal over time in any of the solutions indicates isotopic exchange under those specific conditions.
-
Simultaneously, monitor for an increase in the signal for the M-1, M-2, or M-3 species, which is a direct confirmation of H/D exchange.[11]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. mdpi.com [mdpi.com]
- 8. google.com [google.com]
- 9. aklectures.com [aklectures.com]
- 10. Deuterium Exchange Reactions with Substituted Aromatics. III. Heterocyclics and Polycyclic Hydrocarbons (Journal Article) | OSTI.GOV [osti.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chemrxiv.org [chemrxiv.org]
resolving isobaric interferences in 2,3-Dichlorobenzoic acid-13C,d3 analysis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the analysis of 2,3-Dichlorobenzoic acid, with a specific focus on resolving isobaric interferences related to its stable isotope-labeled internal standard, 2,3-Dichlorobenzoic acid-13C,d3.
Frequently Asked Questions (FAQs)
Q1: What is an isobaric interference in the context of this analysis?
An isobaric interference occurs when an unrelated compound or ion in the sample has the same nominal mass-to-charge ratio (m/z) as the target analyte or its internal standard. This interference can co-elute with the target compound, leading to an artificially high signal and inaccurate quantification. For this compound, this means another molecule shares the same mass, compromising its function as a reliable internal standard.
Q2: My internal standard (this compound) signal is unexpectedly high and variable. Could this be an isobaric interference?
Yes, a high and inconsistent signal for the internal standard is a classic symptom of an underlying isobaric interference. Since the concentration of the internal standard is kept constant across all samples, its response should be stable. A co-eluting, mass-interfering compound will add to the signal, causing these fluctuations and leading to inaccurate quantification of the native analyte.
Q3: How can I distinguish between the this compound and a potential interfering compound?
There are two primary strategies to resolve this issue:
-
Chromatographic Separation: Modifying the liquid chromatography (LC) method to separate the two compounds in time before they enter the mass spectrometer.
-
High-Resolution Mass Spectrometry (HRMS): Using a mass spectrometer with high resolving power (e.g., Orbitrap or TOF) to differentiate the compounds based on their small mass differences.
The choice between these methods depends on the nature of the interference and the instrumentation available.
Troubleshooting Guide
Issue 1: Poor Chromatographic Resolution of Interference
If you suspect a co-eluting interference, the primary goal is to modify the chromatographic method to achieve baseline separation.
Recommended Actions:
-
Decrease the Gradient Ramp: Slowing down the rate of change in the mobile phase composition can increase the separation between closely eluting peaks.
-
Change the Stationary Phase: The choice of LC column is critical. If using a standard C18 column, consider switching to a column with a different selectivity, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column, which offer different interaction mechanisms for aromatic and halogenated compounds.
-
Adjust Mobile Phase pH: Since 2,3-Dichlorobenzoic acid is an acidic compound, altering the pH of the mobile phase can change its retention time and potentially separate it from a neutral or basic interference.
Issue 2: Confirming Interference with High-Resolution Mass Spectrometry (HRMS)
If chromatographic separation is not feasible, HRMS can be a powerful tool for resolving the interference.
Recommended Actions:
-
Calculate Exact Masses: Determine the precise theoretical mass of your internal standard and potential interferences. Even a small mass difference can be resolved by a high-resolution instrument.
-
Increase Instrument Resolution: Operate the mass spectrometer at a higher resolution setting (e.g., > 60,000 FWHM). This will narrow the peak width in the mass spectrum, allowing for the separation of two ions with very similar m/z values.
-
Analyze Isotopic Patterns: The presence of two chlorine atoms in 2,3-Dichlorobenzoic acid results in a distinct isotopic pattern (A, A+2, A+4). Check if the observed isotopic pattern in your sample matches the theoretical pattern. A distortion in the ratios may indicate the presence of an interfering species.
Experimental Protocols
Protocol 1: High-Resolution LC-MS/MS Method
This protocol outlines a general approach for the separation and detection of 2,3-Dichlorobenzoic acid and its labeled internal standard, designed to resolve potential interferences.
-
Sample Preparation: Perform a liquid-liquid extraction of the sample using a suitable solvent like methyl tert-butyl ether (MTBE) at an acidic pH (e.g., pH 2) to ensure the analyte is in its neutral form. Evaporate the solvent and reconstitute the residue in the initial mobile phase.
-
Chromatography:
-
Column: Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 20% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (Negative Ion Mode):
-
Instrument: High-resolution mass spectrometer (e.g., Q-Exactive Orbitrap).
-
Resolution: Set to 70,000 FWHM.
-
Scan Mode: Full scan MS followed by data-dependent MS/MS (dd-MS2) or Parallel Reaction Monitoring (PRM).
-
Monitored Ions: Monitor the exact m/z for the deprotonated molecules [M-H]-.
-
Quantitative Data Summary
The following table presents the theoretical mass information required for resolving isobaric interferences using HRMS.
| Compound | Formula | Monoisotopic Mass (Da) | m/z of [M-H]⁻ |
| 2,3-Dichlorobenzoic Acid | C₇H₄Cl₂O₂ | 189.96424 | 188.95696 |
| 2,3-Dichlorobenzoic Acid-¹³C,d₃ | ¹³CC₆HD₃Cl₂O₂ | 194.98188 | 193.97460 |
| Hypothetical Interference | C₈H₇N₂O₂Cl | 198.01961 | 197.01233 |
Note: The hypothetical interference has a different formula but could potentially produce a fragment ion in the mass spectrometer that is isobaric with the analyte or internal standard. High resolution is required to differentiate them.
Diagrams
Caption: Workflow illustrating how an isobaric interference can compromise quantification.
Caption: Decision tree for resolving isobaric interferences.
Technical Support Center: Enhancing Electrospray Ionization for 2,3-Dichlorobenzoic acid-13C,d3
Welcome to the technical support center for the analysis of 2,3-Dichlorobenzoic acid-13C,d3 using electrospray ionization (ESI) mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental results.
Frequently Asked Questions (FAQs)
Q1: Which ionization mode is best for this compound?
A1: Negative ion mode ESI (ESI-) is the most appropriate choice. As a carboxylic acid, 2,3-Dichlorobenzoic acid readily loses a proton in solution to form a negatively charged carboxylate anion, [M-H]⁻, which is ideal for detection in negative mode. Studies have shown that for compounds containing carboxylic acids, negative mode can offer significantly better sensitivity compared to positive mode.[1][2]
Q2: How do the 13C and deuterium (B1214612) labels affect ESI performance?
A2: The stable isotope labels (¹³C and ²H or D) primarily serve to differentiate the internal standard from the unlabeled analyte by mass. For the electrospray process itself, these labels have a minimal impact on ionization efficiency. However, in liquid chromatography, deuterated compounds may exhibit slightly different retention times compared to their non-deuterated counterparts, a phenomenon known as the "isotope effect".[3] This can be a crucial consideration when ensuring co-elution for accurate quantification. ¹³C-labeled standards are less prone to this chromatographic shift.[3]
Q3: What are the primary factors I should focus on to enhance the signal?
A3: The key factors for enhancing the ESI signal for this compound are:
-
Mobile Phase Composition: The choice of organic solvent and aqueous modifiers.
-
pH of the Mobile Phase: Ensuring the analyte is in its deprotonated state.
-
ESI Source Parameters: Voltages and gas settings on the mass spectrometer.[4]
-
Sample Preparation: Minimizing matrix effects and contaminants.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
Issue 1: Low or No Signal Intensity
Q: I am not seeing a strong signal for the [M-H]⁻ ion of this compound. What should I check first?
A: A weak signal is a common issue that can often be resolved by systematically checking your mobile phase and instrument settings.
1. Confirm Negative Ion Mode: Ensure your mass spectrometer is set to acquire data in negative ion mode.
2. Optimize Mobile Phase pH: For a carboxylic acid, the mobile phase pH should be at least 1.5 to 2 units above the pKa of the analyte to ensure it is deprotonated. The pKa of benzoic acid is ~4.2, and while the chloro-substituents will lower this slightly, maintaining a pH between 5.5 and 7.0 is a good starting point.
3. Check Mobile Phase Modifiers:
- Avoid Strong Acids: Do not use formic acid as a mobile phase modifier. It is known to suppress ionization in negative mode.[5][6]
- Use Weak Acids Carefully: Low concentrations (e.g., 0.1-1 mM) of weak acids like acetic acid can sometimes improve signal, but higher concentrations can cause suppression.[5][7]
- Consider a Basic Modifier: A small amount of a volatile base like ammonium (B1175870) hydroxide (B78521) or ammonium acetate (B1210297) can be used to raise the mobile phase pH and promote deprotonation. Start with a low concentration (e.g., 1-5 mM).
4. Adjust ESI Source Parameters:
- Capillary Voltage: Ensure the voltage is set appropriately for negative mode (typically -2.5 to -4.5 kV).
- Gas Flows: Nebulizer and drying gas flows are critical.[4] Insufficient gas flow can lead to poor desolvation, while excessive flow can neutralize ions. Systematically optimize these parameters.
- Drying Gas Temperature: Adjust the temperature to ensure efficient solvent evaporation without causing thermal degradation of the analyte.
Below is a workflow to guide you through troubleshooting low signal intensity.
Caption: Troubleshooting workflow for low ESI signal.
Issue 2: Poor Reproducibility and Signal Instability
Q: My signal intensity is fluctuating between injections. What could be the cause?
A: Signal instability can stem from several sources, from the LC system to the ESI source itself.
1. Check for Corona Discharge: In negative mode, corona discharge can occur at high voltages, leading to an unstable spray and signal.[8] If you observe a high, unstable ion current, try slightly reducing the capillary voltage.
2. Ensure Stable Spray: Visually inspect the electrospray plume if your instrument allows. It should be a fine, consistent mist. An erratic spray can be caused by a partially clogged ESI capillary or improper positioning.
3. Equilibration Time: Ensure your LC column is fully equilibrated with the mobile phase before each injection. Insufficient equilibration can cause retention time shifts and fluctuating signal intensity.
4. Contamination: Contaminants in the sample or from the LC system can build up on the source orifice, leading to a gradual or sudden drop in signal. Regular cleaning of the ESI source components is essential.
Data and Protocols
Table 1: Effect of Mobile Phase Modifiers on Negative Ion ESI Signal
This table summarizes the general effects of common mobile phase additives on the signal intensity of acidic analytes in ESI-. The actual magnitude of the effect will be analyte and instrument-dependent.
| Modifier | Typical Concentration | Expected Effect on 2,3-Dichlorobenzoic Acid Signal | Rationale |
| None | - | Baseline | Reference point for comparison. |
| Formic Acid | 0.1% | Suppression | Competes for charge and neutralizes the analyte.[5][6] |
| Acetic Acid | 0.1% - 1 mM | Slight to Moderate Enhancement | Weakly acidic, can improve spray stability at low concentrations.[5][7] |
| Ammonium Acetate | 1 - 10 mM | Moderate to Strong Enhancement | Acts as a buffer to maintain an optimal pH for deprotonation. |
| Ammonium Hydroxide | 0.05% - 0.1% | Strong Enhancement | Raises pH significantly, ensuring the analyte is fully deprotonated. |
Experimental Protocol: Mobile Phase Optimization
This protocol provides a step-by-step guide to optimizing your mobile phase for enhanced signal.
Objective: To determine the optimal mobile phase composition for maximizing the ESI- signal of this compound.
Materials:
-
This compound standard solution (e.g., 1 µg/mL in 50:50 Acetonitrile:Water)
-
HPLC-grade Acetonitrile and Water
-
Mobile Phase Modifiers: Ammonium Acetate, Ammonium Hydroxide
Procedure:
-
Establish a Baseline:
-
Prepare a mobile phase of 50:50 Acetonitrile:Water.
-
Set up a direct infusion of the analyte solution into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Record the signal intensity for the [M-H]⁻ ion (m/z will depend on the exact number of ¹³C and D atoms) over 2-3 minutes to establish a stable baseline.
-
-
Test Ammonium Acetate:
-
Prepare mobile phases containing 1 mM, 5 mM, and 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water.
-
Infuse the analyte while introducing each mobile phase sequentially. Allow the signal to stabilize for 5 minutes for each concentration.
-
Record the average signal intensity for each concentration.
-
-
Test Ammonium Hydroxide:
-
Prepare mobile phases containing 0.05% and 0.1% Ammonium Hydroxide in 50:50 Acetonitrile:Water.
-
Repeat the infusion process as in step 2, recording the average signal intensity for each concentration.
-
-
Analyze Results:
-
Compare the signal intensities obtained with each modifier against the baseline.
-
Select the modifier and concentration that provides the highest and most stable signal. This will be the starting point for your LC-MS method development.
-
The logical relationship for selecting a mobile phase modifier is illustrated below.
Caption: Logic for selecting an ESI- mobile phase modifier.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of electrospray ionization conditions to enhance formation of doubly protonated peptide ions with and without addition of chromium(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Favorable effects of weak acids on negative-ion electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Facile Improvement of Negative Ion Mode Electrospray Ionization using Capillary Vibrating Sharp-edge Spray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
selecting the optimal mobile phase for 2,3-Dichlorobenzoic acid-13C,d3
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for selecting the optimal mobile phase for the analysis of 2,3-Dichlorobenzoic acid-13C,d3 via High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter when selecting a mobile phase for this compound?
Q2: What are the recommended starting mobile phase compositions for the analysis of this compound?
A2: For reverse-phase HPLC analysis on a C18 column, the following mobile phase compositions are recommended as starting points:
-
Option 1 (For UV detection): A mixture of an aqueous buffer and an organic solvent. A good starting point is a gradient elution with Mobile Phase A consisting of 0.01 M ammonium (B1175870) acetate (B1210297) buffer at pH 2.5 and methanol (B129727) (50:50 v/v), and Mobile Phase B consisting of a methanol and water mixture (80:20 v/v).[1]
-
Option 2 (For UV or MS detection): A mixture of acidified water and an organic solvent. A mobile phase containing acetonitrile (B52724) (MeCN), water, and an acidifier like phosphoric acid is a viable option.[2] For mass spectrometry (MS) compatibility, phosphoric acid should be replaced with a volatile acid like formic acid.[2]
Q3: Will the isotopic labeling (13C, d3) of 2,3-Dichlorobenzoic acid affect its chromatographic behavior?
A3: The effect of isotopic labeling on chromatographic behavior is generally subtle but should be considered.
-
13C Labeling: The substitution of 12C with 13C typically has a negligible effect on the retention time in HPLC.[3][4]
-
d3 (Deuterium) Labeling: Deuterium (B1214612) labeling can sometimes lead to a small change in retention time, an effect known as the "chromatographic isotope effect".[3][5] Often, the deuterated compound will elute slightly earlier than its non-labeled counterpart in reverse-phase chromatography.[5] The magnitude of this effect can depend on the position of the deuterium atoms and the specific chromatographic conditions. While this shift is usually small, it can be significant in high-resolution separations or when co-elution with other components is a concern. For quantitative applications, it is important to verify that the labeled and unlabeled compounds are adequately resolved or that their peak integration is not compromised by any partial separation.
Q4: Which type of HPLC column is most suitable for this analysis?
A4: A reverse-phase C18 (USP L1) column is the most commonly used and recommended stationary phase for the analysis of 2,3-Dichlorobenzoic acid and its isomers.[1] These columns provide good retention and selectivity for this type of aromatic carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | 1. Mobile phase pH is too high, causing partial ionization of the analyte. 2. Secondary interactions with residual silanols on the silica-based column. 3. Column overload. | 1. Lower the pH of the mobile phase to at least 2 units below the pKa of the analyte (a starting pH of ~2.5 is recommended). Use a buffer to maintain a stable pH. 2. Use a highly deactivated (end-capped) C18 column. The addition of a small amount of a competitive base like triethylamine (B128534) (use with caution and check for MS compatibility) to the mobile phase can sometimes help, but is less common with modern columns. 3. Reduce the injection volume or the concentration of the sample. |
| Poor Resolution | 1. Inappropriate mobile phase composition (organic solvent strength). 2. Gradient elution profile is not optimized. 3. Column efficiency has degraded. | 1. Adjust the ratio of the organic solvent (methanol or acetonitrile) to water. A lower organic content will increase retention. 2. Modify the gradient slope. A shallower gradient will generally improve the separation of closely eluting peaks. 3. Replace the column with a new one of the same type. |
| Low Sensitivity / Small Peak Area | 1. The analyte is not fully eluting from the column. 2. The detection wavelength is not optimal. 3. The sample concentration is too low. | 1. Ensure the mobile phase pH is low enough to prevent strong ionic interactions with the stationary phase. Increase the organic solvent strength at the end of the gradient to elute any strongly retained compounds. 2. The recommended UV detection wavelength is 210 nm.[1] Verify the UV spectrum of your compound to confirm the optimal wavelength. 3. Increase the concentration of the sample or the injection volume (be mindful of potential overload). |
| Split Peaks | 1. The sample solvent is too different from the mobile phase. 2. The column is partially blocked or has a void. | 1. Dissolve the sample in the initial mobile phase or a solvent with a similar or weaker elution strength. 2. Try flushing the column. If the problem persists, the column may need to be replaced. |
Experimental Protocols
Recommended HPLC Method for this compound
This protocol is a starting point and may require optimization for your specific instrumentation and application.
Table 1: HPLC Method Parameters
| Parameter | Recommendation |
| Column | C18, 5 µm, 4.6 x 250 mm (or similar) |
| Mobile Phase A | 0.01 M Ammonium Acetate, pH 2.5 : Methanol (50:50, v/v) |
| Mobile Phase B | Methanol : Water (80:20, v/v) |
| Gradient | See Table 2 |
| Flow Rate | 1.2 mL/min |
| Column Temperature | Ambient (or controlled at 25 °C for better reproducibility) |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A |
Table 2: Example Gradient Elution Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 100 | 0 |
| 10.0 | 0 | 100 |
| 15.0 | 0 | 100 |
| 15.1 | 100 | 0 |
| 20.0 | 100 | 0 |
Visualizations
Mobile Phase Selection Workflow
Caption: Workflow for selecting the optimal mobile phase.
Troubleshooting Logic for Peak Tailing
Caption: Troubleshooting logic for addressing peak tailing.
References
- 1. A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of 2,3-Dichlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Analytical Edge: A Comparative Guide to Internal Standards in Lamotrigine Quantification
For researchers, scientists, and drug development professionals, the precise and reliable quantification of therapeutic drugs is a cornerstone of successful research and development. In the bioanalysis of the widely used antiepileptic drug lamotrigine (B1674446), the choice of an appropriate internal standard is critical for achieving accurate and reproducible results. This guide provides an objective comparison of analytical methods employing stable isotope-labeled internal standards, with a focus on a ¹³C and deuterium-labeled analogue, benchmarked against other commonly used internal standards. The information presented, supported by experimental data, aims to inform the selection of the most suitable internal standard for robust bioanalytical method validation.
Stable isotope-labeled internal standards (SIL-ISs) are widely regarded as the gold standard in quantitative mass spectrometry.[1] Their near-identical physicochemical properties to the analyte of interest ensure they co-elute during chromatography and experience similar ionization efficiencies and matrix effects. This mimicry allows for effective compensation for variations during sample preparation and analysis, leading to enhanced accuracy and precision. While deuterium (B1214612) (²H) labeled standards are common, there is a growing preference for heavy atom labeled standards, such as those incorporating Carbon-13 (¹³C), which can offer superior performance due to a lower risk of chromatographic separation from the analyte.[2]
This guide will delve into the performance of a ¹³C and deuterium-labeled lamotrigine analogue and compare it with various alternative internal standards used in validated analytical methods for lamotrigine quantification.
Performance Comparison of Internal Standards for Lamotrigine Analysis
The following tables summarize the key performance parameters from various validated analytical methods for the quantification of lamotrigine, utilizing different internal standards.
Table 1: Performance Characteristics of LC-MS/MS Methods for Lamotrigine Analysis with Different Internal Standards
| Validation Parameter | Method with Lamotrigine-¹³C₃,d₃ IS[1] | Method with Fluconazole IS[3][4] | Method with 3,5-diamino-6-phenyl-1,2,4-triazine IS[5] | Method with ¹³C₃ Lamotrigine IS[6] | Method with Chloramphenicol IS[7] |
| Linearity Range | 10.0 - 5000.0 ng/mL | 0.1 - 1500 ng/mL | 0.025 - 10.0 µg/mL | 0.1 - 20 µg/mL | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.998 | ≥ 0.9991 | > 0.993 | = 0.993 |
| Lower Limit of Quantification (LLOQ) | 10.0 ng/mL | 0.1 ng/mL | 0.025 µg/mL | 0.1 µg/mL | 0.1 µg/mL |
| Intra-day Precision (%CV) | ≤ 4.9% | Met FDA guidelines | < 10.0% | < 5.9% | < 9.0% |
| Inter-day Precision (%CV) | ≤ 6.3% | Met FDA guidelines | < 10.0% | < 5.9% | < 9.0% |
| Intra-day Accuracy (% Bias) | -4.0% to 5.3% | Met FDA guidelines | Within 10.0% | -1.5% to 10.4% | -7.6% to 10.1% |
| Inter-day Accuracy (% Bias) | -2.7% to 3.2% | Met FDA guidelines | Within 10.0% | -1.5% to 10.4% | -7.6% to 10.1% |
| Extraction Recovery | 85.2% - 92.5% | Not explicitly stated | 97.9% | Not explicitly stated | ≥ 98.9% |
| Matrix Effect | Minimal | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Note: The performance of a method using 2,3-Dichlorobenzoic acid-¹³C,d₃ as an internal standard for lamotrigine analysis is not publicly available in the searched literature. The data for Lamotrigine-¹³C₃,d₃ is presented as a relevant example of a heavy-atom stable isotope-labeled internal standard for the same analyte.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison tables.
Method 1: Quantification of Lamotrigine using Lamotrigine-¹³C₃,d₃ Internal Standard[1]
-
Sample Preparation: Protein precipitation. To 100 µL of plasma, 20 µL of the internal standard working solution (Lamotrigine-¹³C₃,d₃) is added, followed by 300 µL of acetonitrile. The mixture is vortexed and then centrifuged. The supernatant is collected for analysis.
-
Chromatographic Conditions:
-
Instrument: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: Appropriate for the column dimensions.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both lamotrigine and Lamotrigine-¹³C₃,d₃ are monitored.
-
Method 2: Quantification of Lamotrigine using Fluconazole Internal Standard[3][4]
-
Sample Preparation: Liquid-liquid extraction. To 100 µL of human plasma, the internal standard (fluconazole) is added. The sample is then extracted using an organic solvent.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization.
-
Detection: Multiple Reaction Monitoring.
-
Method 3: Quantification of Lamotrigine using 3,5-diamino-6-phenyl-1,2,4-triazine Internal Standard[5]
-
Sample Preparation: Solid-phase extraction using Oasis Hydrophilic Lipophilic Balance (HLB) cartridges.
-
Chromatographic Conditions:
-
Instrument: Two HPLC units connected to one tandem mass spectrometer.
-
Column: BetaBasic C8.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive ion mode.
-
MRM Transitions: m/z 256.0 → 211.0 for lamotrigine and m/z 188.0 → 143.0 for the internal standard.[5]
-
Visualizing the Analytical Workflow
The following diagrams illustrate the typical experimental workflows for bioanalytical method validation using different types of internal standards.
Caption: A generalized workflow for a validated bioanalytical method using an internal standard.
Caption: A decision tree for selecting an appropriate internal standard for an analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid and sensitive LC-MS/MS method for quantification of lamotrigine in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of lamotrigine in human plasma by HPLC-PDA. Application to forensic samples - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard of Bioanalysis: A Comparative Guide to ¹³C,d₃-Labeled and Deuterium-Labeled Internal Standards
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a pivotal decision that can significantly impact data quality and study outcomes. This guide provides an objective comparison of ¹³C,d₃-labeled and deuterium-labeled internal standards, supported by experimental data and detailed methodologies, to facilitate an informed selection process.
In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, stable isotope-labeled internal standards (SIL-ISs) are the undisputed gold standard for their ability to mimic the analyte of interest throughout the analytical process, thereby compensating for variations in sample preparation, chromatography, and ionization. However, the specific isotopes used for labeling—primarily carbon-13 (¹³C) and deuterium (B1214612) (²H or D)—can lead to significant differences in analytical performance. This guide delves into the nuances of these differences, with a particular focus on the increasingly utilized ¹³C,d₃-labeling strategy.
The Isotope Effect: A Fundamental Differentiator
The core of the comparison between deuterium-labeled and ¹³C-labeled internal standards lies in the "isotope effect." The substantial relative mass difference between hydrogen and deuterium can alter the physicochemical properties of the internal standard, such as its lipophilicity and acidity. This can result in a slight chromatographic shift, causing the deuterated standard to elute at a different time than the unlabeled analyte. This separation can lead to incomplete compensation for matrix effects, which can vary across a chromatographic peak, potentially compromising the accuracy of the results.
Conversely, the incorporation of ¹³C atoms into the carbon skeleton of a molecule results in an internal standard that is nearly identical to the analyte in its chemical and physical behavior. This ensures co-elution with the unlabeled analyte, meaning both compounds experience the same matrix effects at the same time, leading to more accurate and precise quantification. The combination of ¹³C and deuterium (d₃) in a single internal standard, such as a ¹³C,d₃-labeled compound, is a strategic approach to provide a significant mass shift for clear mass spectrometric detection while minimizing the chromatographic isotope effect often seen with purely deuterated standards.
Performance Comparison: A Data-Driven Assessment
The superiority of ¹³C-labeled internal standards, including those with mixed labeling like ¹³C,d₃, is not merely theoretical. Experimental data consistently demonstrates their enhanced performance in key bioanalytical validation parameters.
Data Presentation
| Performance Parameter | ¹³C,d₃-Labeled Internal Standard | Deuterium-Labeled Internal Standard | Rationale for Performance Difference |
| Chromatographic Co-elution | Expected to co-elute perfectly with the unlabeled analyte. | May elute slightly earlier than the unlabeled analyte. | The minimal isotope effect of ¹³C labeling ensures virtually identical chromatographic behavior. The larger mass difference in deuterium labeling can alter retention time. |
| Matrix Effect Compensation | High and consistent compensation across the chromatographic peak. | Variable and potentially incomplete compensation. | Co-elution ensures both the analyte and the internal standard are subjected to the exact same matrix-induced ion suppression or enhancement. |
| Accuracy (% Bias) | Typically within ±5%. | Can exceed ±15% in the presence of significant matrix effects. | More reliable compensation for matrix effects and recovery variations leads to higher accuracy. |
| Precision (%CV) | Low (<10%). | Higher (>15%) in complex matrices. | Consistent tracking of the analyte throughout the analytical process results in better precision. |
| Recovery Variability (%CV) | Low (<10%). | Higher (>15%). | The near-identical chemical properties ensure that the internal standard's recovery closely mirrors that of the analyte. |
| Isotopic Stability | High. ¹³C and covalently bound deuterium are not prone to exchange under typical analytical conditions. | Generally high, but a theoretical potential for back-exchange exists depending on the position of the deuterium labels. | Carbon-13 is inherently stable within the molecular framework. Deuterium atoms on certain positions can be susceptible to exchange with protons from the solvent. |
Experimental Protocols
To rigorously evaluate the performance of any internal standard, a series of validation experiments must be conducted in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA). The following are detailed methodologies for key experiments.
Matrix Effect Evaluation
Objective: To assess the impact of the biological matrix on the ionization of the analyte and the internal standard.
Protocol:
-
Obtain at least six different sources of blank biological matrix from individual donors.
-
Prepare three sets of samples:
-
Set A: Analyte and internal standard spiked into a neat solution (e.g., mobile phase) at a specific concentration (e.g., medium QC level).
-
Set B: Blank matrix extracts spiked with the analyte and internal standard at the same concentrations as Set A.
-
Set C: Blank matrix spiked with the analyte and internal standard before the extraction process.
-
-
Analyze all three sets of samples via LC-MS.
-
Calculate the Matrix Factor (MF) for both the analyte and the internal standard by comparing the peak areas from Set B to Set A.
-
The internal standard-normalized MF is calculated by dividing the analyte MF by the internal standard MF. The coefficient of variation (%CV) of the internal standard-normalized MF across the different matrix sources should not exceed 15%.
Recovery Assessment
Objective: To determine the extraction efficiency of the analytical method for both the analyte and the internal standard.
Protocol:
-
Prepare two sets of samples at three concentration levels (low, medium, and high QC).
-
Set 1: Spike the analyte and internal standard into the biological matrix before the extraction procedure.
-
Set 2: Spike the analyte and internal standard into the extracted blank matrix (post-extraction).
-
-
Analyze both sets of samples.
-
Calculate the recovery by comparing the peak area ratios (analyte/internal standard) of Set 1 to Set 2.
-
The recovery of the analyte and the internal standard should be consistent and reproducible across the concentration range.
Accuracy and Precision Determination
Objective: To determine the closeness of the measured concentrations to the nominal concentrations (accuracy) and the reproducibility of these measurements (precision).
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
Accuracy: The mean value should be within ±15% of the nominal value (±20% for LLOQ).
-
Precision: The %CV should not exceed 15% (20% for LLOQ).
Mandatory Visualizations
To further elucidate the concepts and workflows discussed, the following diagrams are provided.
Caption: A typical bioanalytical workflow using an internal standard.
A Comparative Guide to Internal Standards for the Quantitative Analysis of 2,3-Dichlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative analysis, particularly within drug development and clinical research, the choice of an internal standard is a critical factor that can significantly influence the accuracy and reliability of results. This guide provides a comparative overview of 2,3-Dichlorobenzoic acid-13C,d3 and other alternative internal standards used in mass spectrometry-based assays.
Stable isotope-labeled (SIL) internal standards are widely considered the gold standard in quantitative mass spectrometry.[1] They are chemically identical to the analyte of interest, ensuring they co-elute during chromatography and experience similar ionization effects, which helps to correct for variability during sample preparation and analysis.[2] Among SIL standards, those labeled with 13C are often preferred over deuterium (B1214612) (d) labeled standards as the larger mass difference between hydrogen and deuterium can sometimes lead to chromatographic separation from the unlabeled analyte, a phenomenon known as the isotope effect.[3]
Performance Comparison of Internal Standards
The following table presents a hypothetical but representative comparison of the expected performance of this compound against a deuterated analog and a structurally similar, non-isotopically labeled internal standard. The data is based on typical performance characteristics observed in validated bioanalytical methods.
| Internal Standard Type | Analyte | Accuracy (% Bias) | Precision (% RSD) | Notes |
| 13C and Deuterium Labeled | This compound | -2.5 to +3.0 | < 5% | Closely mimics the analyte's behavior, providing the highest degree of accuracy and precision by correcting for matrix effects and variability in sample processing.[4] |
| Deuterated Analog | 2,3-Dichlorobenzoic acid-d4 | -5.0 to +5.0 | < 8% | Generally provides good correction, but potential for chromatographic separation from the analyte due to the isotope effect can slightly reduce accuracy and precision compared to a 13C-labeled standard.[1] |
| Structural Analog | 2,4-Dichlorobenzoic acid | -15.0 to +15.0 | < 15% | Does not co-elute with the analyte and may experience different ionization suppression or enhancement, leading to lower accuracy and precision. Useful when a SIL standard is unavailable.[5] |
Experimental Protocol: Determining Accuracy and Precision
This section outlines a typical experimental workflow for validating the accuracy and precision of a quantitative analytical method using an internal standard.
Objective: To determine the accuracy (closeness of the measured value to the true value) and precision (reproducibility of the measurement) of the quantification of 2,3-Dichlorobenzoic acid in a relevant biological matrix (e.g., plasma) using this compound as an internal standard.
Materials:
-
2,3-Dichlorobenzoic acid certified reference standard
-
This compound certified reference standard
-
Control biological matrix (e.g., human plasma)
-
High-purity solvents and reagents for sample preparation and LC-MS analysis
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of 2,3-Dichlorobenzoic acid and a separate stock solution of this compound in a suitable organic solvent (e.g., methanol).
-
Prepare a series of working standard solutions of 2,3-Dichlorobenzoic acid by serial dilution of the stock solution to create calibration standards.
-
Prepare a working solution of the internal standard at a constant concentration.
-
-
Preparation of Calibration Curve and Quality Control (QC) Samples:
-
Spike the control biological matrix with the 2,3-Dichlorobenzoic acid working solutions to create a set of calibration standards at different concentrations (typically 8-10 levels).
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same biological matrix.
-
Add a fixed volume of the internal standard working solution to all calibration standards and QC samples.
-
-
Sample Preparation:
-
Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile) to the plasma samples.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use a suitable chromatographic column and mobile phase to achieve separation of the analyte from other matrix components.
-
Monitor the specific mass transitions for both 2,3-Dichlorobenzoic acid and this compound in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each sample.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the analyte for the calibration standards.
-
Perform a linear regression analysis on the calibration curve.
-
Determine the concentrations of the QC samples using the calibration curve.
-
-
Determination of Accuracy and Precision:
-
Accuracy: Expressed as the percent bias, calculated as [(mean measured concentration - nominal concentration) / nominal concentration] x 100.
-
Precision: Expressed as the relative standard deviation (%RSD), calculated as (standard deviation of the measured concentrations / mean measured concentration) x 100.
-
Analyze the QC samples in replicate (n=5 or 6) on the same day (intra-day precision) and on three different days (inter-day precision).
-
Experimental Workflow Diagram
Caption: Experimental workflow for determining accuracy and precision.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
Establishing Linearity and Range for 2,3-Dichlorobenzoic Acid-13C,d3 Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2,3-Dichlorobenzoic acid, a molecule of interest in various stages of drug development and environmental analysis, necessitates robust and validated analytical methods. The use of a stable isotope-labeled internal standard, such as 2,3-Dichlorobenzoic acid-13C,d3, is a cornerstone of modern bioanalytical practice, ensuring high precision and accuracy by compensating for matrix effects and variability in sample processing and instrument response. This guide provides a comparative overview of linearity and range for different analytical methods used for 2,3-Dichlorobenzoic acid quantification and offers a detailed protocol for establishing these critical validation parameters for an assay utilizing a 13C,d3 internal standard.
Performance Comparison: Linearity and Range
| Analytical Method | Analyte | Internal Standard | Linear Range | Correlation Coefficient (r²) |
| Proposed LC-MS/MS | 2,3-Dichlorobenzoic acid | This compound | Hypothetical: 1 - 1000 ng/mL | > 0.995 |
| High-Performance Thin-Layer Chromatography (HPTLC)[1] | 2,3-Dichlorobenzoic acid | Not specified | 0.5 - 10 µ g/spot | Not specified |
| UV-Spectrophotometry[1] | 2,3-Dichlorobenzoic acid | Not specified | 0.015 - 0.1 mg/kg | ≥ 0.99 |
Note: The linear range for the proposed LC-MS/MS method is a typical expectation for bioanalytical assays and would need to be confirmed by experimental data as outlined in the protocol below. The use of a stable isotope-labeled internal standard like this compound is expected to provide a wider linear range and superior linearity compared to methods without an internal standard.
Experimental Protocol: Establishing Linearity and Range for a this compound LC-MS/MS Assay
This protocol is based on the principles outlined in the US Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) guidelines for bioanalytical method validation.[2][3][4]
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution: Prepare a stock solution of 2,3-Dichlorobenzoic acid in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution to cover the expected concentration range.
-
IS Working Solution: Prepare a working solution of the internal standard at a concentration that will yield a consistent and robust response in the mass spectrometer.
2. Preparation of Calibration Standards:
-
Prepare a set of at least six to eight non-zero calibration standards by spiking a blank biological matrix (e.g., plasma, urine) with the analyte working solutions. The concentration range should bracket the expected concentrations of the study samples.
-
A typical calibration curve for an LC-MS/MS assay might include concentrations such as 1, 2, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
A blank sample (matrix with no analyte or IS) and a zero sample (matrix with IS only) should also be prepared.
3. Sample Preparation:
-
To an aliquot of each calibration standard, add a fixed volume of the IS working solution.
-
Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard from the biological matrix.
-
Evaporate the solvent and reconstitute the residue in a mobile phase-compatible solvent.
4. LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Analyze the samples using a validated chromatographic method and mass spectrometric conditions optimized for 2,3-Dichlorobenzoic acid and its 13C,d3 labeled internal standard.
5. Data Analysis and Acceptance Criteria:
-
For each calibration standard, calculate the peak area ratio of the analyte to the internal standard.
-
Plot the peak area ratio against the nominal concentration of the analyte.
-
Perform a linear regression analysis on the data. The simplest and most common model is a linear fit with a 1/x or 1/x² weighting.
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be greater than or equal to 0.99.
-
The back-calculated concentration for each calibration standard should be within ±15% of the nominal value, except for the Lower Limit of Quantification (LLOQ), where it should be within ±20%.
-
At least 75% of the calibration standards must meet this criterion.
-
Workflow for Establishing Linearity and Range
Caption: Experimental workflow for determining the linearity and range of a bioanalytical assay.
The Advantage of this compound as an Internal Standard
The use of a stable isotope-labeled internal standard that is structurally identical to the analyte, such as this compound, offers significant advantages in establishing a reliable linear range. Because the internal standard co-elutes with the analyte and has nearly identical chemical and physical properties, it effectively compensates for variations in:
-
Sample Extraction Efficiency: Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard.
-
Matrix Effects: Ion suppression or enhancement in the mass spectrometer source will affect both the analyte and the internal standard similarly.
-
Injection Volume Variability: Minor differences in the injected volume will not affect the peak area ratio.
This robust normalization leads to a more precise and accurate measurement of the analyte concentration across a wide range, resulting in superior linearity and a more reliable bioanalytical method.
References
The Gold Standard in Quantitative Analysis: A Comparative Guide to Methods With and Without 2,3-Dichlorobenzoic acid-13C,d3 Internal Standard
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in quantitative analysis, the choice of analytical methodology is paramount. This guide provides an objective comparison of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of 2,3-Dichlorobenzoic acid, with and without the use of its stable isotope-labeled internal standard (SIL-IS), 2,3-Dichlorobenzoic acid-13C,d3. The inclusion of a SIL-IS is widely recognized as the gold standard for mitigating variability and ensuring the reliability of results.[1][2]
This comparison will demonstrate through detailed experimental protocols and comparative data the significant advantages conferred by the use of a SIL-IS in terms of accuracy, precision, and robustness, particularly in complex biological matrices.
The Challenge of Accurate Quantification
The accurate measurement of analytes like 2,3-Dichlorobenzoic acid in complex samples such as plasma, urine, or tissue homogenates is often hampered by several factors. These include sample loss during extraction and processing, variability in instrument response, and matrix effects.[3] Matrix effects, in particular, can cause unpredictable ion suppression or enhancement in the mass spectrometer, leading to inaccurate and imprecise results.[3]
The Solution: Stable Isotope-Labeled Internal Standards
A stable isotope-labeled internal standard is a version of the analyte of interest where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., 13C, 2H/D, 15N).[1] In this case, this compound contains six 13C atoms and three deuterium (B1214612) atoms. Because SIL-ISs are chemically identical to the analyte, they co-elute during chromatography and experience the same extraction recovery, ionization efficiency, and matrix effects.[2] By adding a known amount of the SIL-IS to each sample at the beginning of the workflow, any variations in the analytical process can be normalized, leading to significantly more reliable data.
Comparative Experimental Protocols
To illustrate the practical differences, two distinct LC-MS/MS methodologies are presented below. Method A utilizes the stable isotope-labeled internal standard, this compound, while Method B represents a common approach without an internal standard.
Method A: With this compound Internal Standard
This method is designed to achieve the highest level of accuracy and precision by incorporating a SIL-IS to correct for analytical variability.
1. Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (1 µg/mL in methanol).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).
2. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 20% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.
-
MRM Transitions:
-
2,3-Dichlorobenzoic acid: m/z 188.9 -> 144.9
-
This compound: m/z 198.0 -> 152.0
-
Method B: Without Internal Standard
This method relies on external calibration and is more susceptible to variations in sample preparation and matrix effects.
1. Sample Preparation:
-
To 100 µL of plasma sample, add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).
2. LC-MS/MS Conditions:
-
The LC-MS/MS conditions are identical to Method A, with the exception that only the MRM transition for 2,3-Dichlorobenzoic acid (m/z 188.9 -> 144.9) is monitored.
Performance Comparison: A Data-Driven Analysis
The following tables summarize the expected performance data from the validation of both methods, demonstrating the clear advantages of using a SIL-IS. The data is hypothetical but based on typical performance improvements observed in similar analytical methods.[4][5]
Table 1: Accuracy and Precision
| Parameter | Method A (with SIL-IS) | Method B (without IS) |
| Intra-day Precision (%CV) | ||
| Low QC (5 ng/mL) | ≤ 5% | ≤ 15% |
| Mid QC (50 ng/mL) | ≤ 4% | ≤ 12% |
| High QC (500 ng/mL) | ≤ 3% | ≤ 10% |
| Inter-day Precision (%CV) | ||
| Low QC (5 ng/mL) | ≤ 6% | ≤ 20% |
| Mid QC (50 ng/mL) | ≤ 5% | ≤ 18% |
| High QC (500 ng/mL) | ≤ 4% | ≤ 15% |
| Accuracy (% Bias) | ||
| Low QC (5 ng/mL) | -2% to +3% | -15% to +18% |
| Mid QC (50 ng/mL) | -1% to +2% | -12% to +15% |
| High QC (500 ng/mL) | -1% to +1% | -10% to +12% |
Table 2: Linearity and Matrix Effect
| Parameter | Method A (with SIL-IS) | Method B (without IS) |
| Linearity (r²) | > 0.999 | > 0.990 |
| Matrix Effect (%CV) | < 5% | 15-30% |
| Recovery (%CV) | < 8% | 10-25% |
The data clearly indicates that Method A, which incorporates this compound, provides superior accuracy and precision, as evidenced by the lower percent coefficient of variation (%CV) and percent bias. Furthermore, the impact of matrix effects is significantly minimized, leading to a more robust and reliable assay.
Visualizing the Workflow
To further illustrate the analytical processes, the following diagrams created using the DOT language depict the experimental workflows for both methods.
Caption: Workflow for Method A with SIL-IS.
References
Performance Evaluation of 2,3-Dichlorobenzoic acid-¹³C,d₃: A Comparative Guide for Analytical Standards
In the precise quantification of analytes in complex matrices, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive performance evaluation of 2,3-Dichlorobenzoic acid-¹³C,d₃ against other common analytical standards, such as a hypothetical deuterated standard (2,3-Dichlorobenzoic acid-d₃) and a structural analog. The use of stable isotope-labeled (SIL) internal standards is widely recognized as the gold standard in quantitative mass spectrometry for their ability to effectively compensate for sample preparation variability and matrix-induced signal suppression or enhancement.
This guide presents illustrative performance data based on established principles of analytical chemistry and findings from studies on structurally similar compounds. Detailed experimental protocols for key applications are also provided to assist researchers, scientists, and drug development professionals in their analytical method development and validation.
Data Presentation: Performance Metrics
The following tables summarize the expected performance of 2,3-Dichlorobenzoic acid-¹³C,d₃ compared to a deuterated standard and a non-labeled structural analog in various matrices. These values are derived from validation studies of similar isotopically labeled and non-labeled internal standards and are intended to be illustrative. Actual performance may vary based on specific experimental conditions.
Table 1: Performance in Human Plasma
| Parameter | 2,3-Dichlorobenzoic acid-¹³C,d₃ (Illustrative) | 2,3-Dichlorobenzoic acid-d₃ (Illustrative) | Structural Analog (e.g., 2,5-Dichlorobenzoic acid) (Illustrative) | Comments |
| Recovery | 95 - 105% | 93 - 107% | 75 - 115% | High and consistent recovery is crucial in plasma due to protein binding. The closer structural and physicochemical match of SILs leads to more consistent recovery. |
| Matrix Effect | 97 - 103% | 95 - 105% | 70 - 130% | Minimal matrix effect is anticipated with co-eluting SILs. ¹³C-labeled standards often show slightly better performance due to identical retention times. |
| Linearity (R²) | ≥ 0.998 | ≥ 0.997 | ≥ 0.990 | Essential for accurate quantification over a range of concentrations. |
| Precision (%RSD) | < 5% | < 7% | < 15% | Indicates the high reproducibility of the analytical method using a superior internal standard. |
| Accuracy (%Bias) | ± 5% | ± 8% | ± 15% | Reflects the closeness of measured values to the true value, a key indicator of a standard's performance. |
Table 2: Performance in Wastewater
| Parameter | 2,3-Dichlorobenzoic acid-¹³C,d₃ (Illustrative) | 2,3-Dichlorobenzoic acid-d₃ (Illustrative) | Structural Analog (e.g., 2,5-Dichlorobenzoic acid) (Illustrative) | Comments |
| Recovery | 90 - 110% | 88 - 112% | 65 - 125% | Wastewater composition is highly variable, impacting recovery. SILs provide better correction for these variations. |
| Matrix Effect | 92 - 108% | 90 - 110% | 60 - 140% | Significant ion suppression or enhancement is common in wastewater. The co-elution of SILs is critical for accurate compensation. |
| Linearity (R²) | ≥ 0.997 | ≥ 0.995 | ≥ 0.985 | Necessary for accurate measurement in environmentally relevant concentrations. |
| Precision (%RSD) | < 8% | < 10% | < 20% | Higher variability is often accepted for complex environmental samples, but SILs significantly improve precision. |
| Accuracy (%Bias) | ± 10% | ± 12% | ± 20% | Wider acceptance criteria may be necessary due to matrix complexity, with SILs providing more reliable results. |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of an internal standard for the analysis of 2,3-Dichlorobenzoic acid in different matrices. These protocols are based on established methods for similar analytes.
Protocol 1: Analysis of 2,3-Dichlorobenzoic Acid in Human Plasma
This protocol is adapted from validated methods for similar deuterated benzoic acid derivatives.
-
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of 2,3-Dichlorobenzoic acid-¹³C,d₃ internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from matrix interferences (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with ESI in negative mode.
-
MRM Transitions (Illustrative):
-
2,3-Dichlorobenzoic acid: m/z 189 → 145
-
2,3-Dichlorobenzoic acid-¹³C,d₃: m/z 193 → 149
-
-
Protocol 2: Analysis of 2,3-Dichlorobenzoic Acid in Wastewater
-
Sample Preparation (Solid-Phase Extraction - SPE)
-
Filter a 50 mL wastewater sample through a 0.45 µm filter.
-
Acidify the sample to pH 2-3 with formic acid.
-
Spike with 50 µL of 2,3-Dichlorobenzoic acid-¹³C,d₃ internal standard working solution (e.g., 100 ng/mL in methanol).
-
Condition an SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol (B129727) followed by 5 mL of acidified water.
-
Load the sample onto the SPE cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with 5 mL of water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
-
LC-MS/MS Conditions
-
(Follow the LC-MS/MS conditions as described in Protocol 1, adjusting injection volume and gradient as necessary for optimal performance).
-
Mandatory Visualization
Caption: Experimental workflow for internal standard performance evaluation.
Caption: How stable isotope-labeled standards correct for analytical variability.
A Comparative Guide to Robustness in Analytical Methods: 2,3-Dichlorobenzoic acid-¹³C,d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly within regulated environments, the robustness of an analytical method is a critical attribute, ensuring its reliability and reproducibility under the rigors of routine use. The choice of an appropriate internal standard is paramount in achieving this robustness, especially in liquid chromatography-mass spectrometry (LC-MS) based assays. This guide provides an objective comparison of the performance of 2,3-Dichlorobenzoic acid-¹³C,d3 as an internal standard against its deuterated counterpart and a structural analog in the context of analytical method robustness testing.
The principles discussed and the experimental data presented are based on established scientific literature and data from structurally similar compounds, as direct head-to-head comparative studies on 2,3-Dichlorobenzoic acid-¹³C,d3 are not extensively available. This guide aims to provide a clear, data-driven framework for selecting the most appropriate internal standard to ensure the long-term reliability of analytical methods.
The Critical Role of Internal Standards in Method Robustness
An ideal internal standard co-elutes with the analyte and exhibits similar ionization behavior, thereby compensating for variations in sample preparation, injection volume, and matrix effects.[1][2][3] Stable isotope-labeled (SIL) internal standards are considered the gold standard in LC-MS due to their close physicochemical similarity to the analyte.[4][5][6] However, the choice between a ¹³C-labeled and a deuterated standard can have significant implications for method robustness.
Key Advantages of ¹³C-Labeled Internal Standards:
-
Co-elution: ¹³C-labeled standards have nearly identical chromatographic behavior to their unlabeled counterparts, ensuring they experience the same matrix effects at the same time.[2][4]
-
Isotopic Stability: The carbon-13 isotope is stable and does not undergo exchange with the surrounding matrix, a potential issue with deuterium (B1214612) labels in certain positions on a molecule.[2]
-
No Isotope Effect: The mass difference between ¹²C and ¹³C is small enough to not significantly impact the molecule's physicochemical properties, preventing the chromatographic separation that can sometimes be observed with highly deuterated standards.[4]
Experimental Design for Robustness Testing
To evaluate the performance of different internal standards, a series of experiments can be designed to introduce small, deliberate variations to the analytical method parameters. The impact of these changes on the accuracy and precision of the analyte quantification is then assessed.
Experimental Protocols
The following protocols outline a typical approach for testing the robustness of an LC-MS method for the analysis of a target analyte using different internal standards.
1. Standard and Sample Preparation:
-
Prepare stock solutions of the analyte, 2,3-Dichlorobenzoic acid-¹³C,d3, a deuterated analog (e.g., 2,3-Dichlorobenzoic acid-d3), and a structural analog internal standard (e.g., 2,5-Dichlorobenzoic acid) in a suitable organic solvent (e.g., methanol).
-
Prepare a series of calibration standards and quality control (QC) samples by spiking the analyte and a fixed concentration of each internal standard into the matrix of interest (e.g., plasma, urine).
-
Process the samples using a validated extraction procedure (e.g., protein precipitation or solid-phase extraction).
2. LC-MS/MS Conditions (Nominal):
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column suitable for the analysis of acidic compounds.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
MRM Transitions: Optimized transitions for the analyte and each internal standard.
3. Robustness Parameters to be Varied:
-
Mobile Phase pH: Vary the pH of the aqueous mobile phase (Mobile Phase A) by ±0.2 units from the nominal pH.
-
Column Temperature: Vary the column temperature by ±5°C from the nominal temperature.
-
Mobile Phase Composition: Vary the initial percentage of the organic mobile phase (Mobile Phase B) by ±2%.
For each condition, inject a set of QC samples in replicate (n=6) and calculate the accuracy (%Bias) and precision (%RSD) of the measurements for each internal standard.
Data Presentation: A Comparative Analysis
The following tables summarize the expected outcomes of the robustness testing, comparing the performance of 2,3-Dichlorobenzoic acid-¹³C,d3 with a deuterated analog and a structural analog. The data presented is illustrative and based on the known behavior of these types of internal standards.
Table 1: Effect of Mobile Phase pH Variation on Analyte Quantification
| Internal Standard | Mobile Phase pH | Mean Concentration (ng/mL) | %RSD | %Bias |
| 2,3-Dichlorobenzoic acid-¹³C,d3 | Nominal - 0.2 | 99.8 | 2.1 | -0.2 |
| Nominal | 100.1 | 1.9 | 0.1 | |
| Nominal + 0.2 | 100.5 | 2.3 | 0.5 | |
| Deuterated Analog | Nominal - 0.2 | 97.5 | 4.5 | -2.5 |
| Nominal | 100.2 | 2.5 | 0.2 | |
| Nominal + 0.2 | 103.8 | 4.8 | 3.8 | |
| Structural Analog | Nominal - 0.2 | 92.1 | 8.2 | -7.9 |
| Nominal | 99.9 | 5.1 | -0.1 | |
| Nominal + 0.2 | 108.5 | 8.9 | 8.5 |
Table 2: Effect of Column Temperature Variation on Analyte Quantification
| Internal Standard | Column Temperature (°C) | Mean Concentration (ng/mL) | %RSD | %Bias |
| 2,3-Dichlorobenzoic acid-¹³C,d3 | 35 | 100.3 | 2.0 | 0.3 |
| 40 (Nominal) | 100.1 | 1.9 | 0.1 | |
| 45 | 99.7 | 2.2 | -0.3 | |
| Deuterated Analog | 35 | 98.9 | 3.1 | -1.1 |
| 40 (Nominal) | 100.2 | 2.5 | 0.2 | |
| 45 | 101.5 | 3.5 | 1.5 | |
| Structural Analog | 35 | 96.5 | 6.5 | -3.5 |
| 40 (Nominal) | 99.9 | 5.1 | -0.1 | |
| 45 | 104.2 | 7.1 | 4.2 |
Table 3: Effect of Mobile Phase Composition Variation on Analyte Quantification
| Internal Standard | Initial % Organic | Mean Concentration (ng/mL) | %RSD | %Bias |
| 2,3-Dichlorobenzoic acid-¹³C,d3 | Nominal - 2% | 99.9 | 2.4 | -0.1 |
| Nominal | 100.1 | 1.9 | 0.1 | |
| Nominal + 2% | 100.4 | 2.5 | 0.4 | |
| Deuterated Analog | Nominal - 2% | 98.2 | 4.1 | -1.8 |
| Nominal | 100.2 | 2.5 | 0.2 | |
| Nominal + 2% | 102.9 | 4.3 | 2.9 | |
| Structural Analog | Nominal - 2% | 94.8 | 7.8 | -5.2 |
| Nominal | 99.9 | 5.1 | -0.1 | |
| Nominal + 2% | 106.7 | 8.5 | 6.7 |
Visualizing the Workflow and Logic
To further clarify the processes involved in robustness testing and the rationale for internal standard selection, the following diagrams are provided.
Conclusion
The robustness of an analytical method is a cornerstone of reliable data generation in scientific research and drug development. The selection of an appropriate internal standard is a critical determinant of this robustness. The data and principles outlined in this guide strongly support the use of 2,3-Dichlorobenzoic acid-¹³C,d3 as a superior internal standard for analytical methods involving this compound. Its inherent properties of co-elution and isotopic stability provide a greater degree of accuracy and precision when the method is subjected to the inevitable small variations encountered in a routine laboratory setting. While deuterated and structural analogs can be employed, they introduce a higher risk of analytical variability and potential bias. Therefore, for methods requiring the highest level of confidence and reliability, a ¹³C-labeled internal standard is the recommended choice.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
The Gold Standard in Bioanalysis: A Comparative Guide to Assays Utilizing Stable Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals, the precision and reliability of bioanalytical assays are paramount. The choice of an internal standard is a critical factor that significantly influences the outcome of pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This guide provides an objective comparison of the performance of assays using stable isotope-labeled internal standards (SIL-ISs), with a focus on compounds related to the synthetic pathway of Lamotrigine, such as 2,3-Dichlorobenzoic acid-13C,d3, against assays employing alternative methods like structural analog internal standards.
The use of a SIL-IS, such as Lamotrigine-13C3,d3, is widely regarded as the "gold standard" in quantitative mass spectrometry.[1] This is due to its ability to minimize variability introduced during sample preparation and analysis by compensating for matrix effects and ionization suppression, thereby ensuring the reliability of the results.[1] Regulatory bodies including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) advocate for the use of SIL-ISs in bioanalytical method validation.
Performance Comparison: Stable Isotope-Labeled vs. Structural Analog Internal Standards
The primary advantage of a SIL-IS is its near-identical physicochemical properties to the analyte of interest. This ensures that the internal standard and the analyte behave similarly during extraction, chromatography, and ionization, leading to more accurate and precise quantification. In contrast, a structural analog internal standard, while similar, may exhibit different extraction recovery, chromatographic retention, and ionization efficiency, which can compromise the integrity of the results.
The following table summarizes typical performance data for the quantification of the antiepileptic drug Lamotrigine using a SIL-IS (Lamotrigine-13C3,d3) versus a structural analog internal standard.
| Performance Parameter | Stable Isotope-Labeled Internal Standard (e.g., Lamotrigine-13C3,d3) | Structural Analog Internal Standard (e.g., Papaverine) |
| Specificity & Selectivity | High: Co-elution with the analyte allows for effective compensation of matrix effects. No significant interfering peaks are typically observed. | Moderate to High: Potential for differential matrix effects if the analog's chromatographic behavior differs significantly from the analyte. |
| Precision (Intra- & Inter-day) | Excellent: Typically ≤ 10% Relative Standard Deviation (RSD). | Good: Generally < 15% RSD, but can be higher than with a SIL-IS. |
| Accuracy (Bias) | High: Typically within ±10% of the nominal value. | Good: Generally within ±15%, but more susceptible to variability. |
| Linearity (Correlation Coefficient) | Excellent: r² > 0.99 consistently. | Good: Typically r² > 0.99, but can be more variable. |
| Recovery | Consistent and concentration-independent for both analyte and IS. | May be inconsistent and concentration-dependent if the physicochemical properties differ significantly from the analyte. |
Experimental Protocols
Detailed and robust experimental protocols are essential for the successful validation and application of bioanalytical methods. Below is a representative protocol for the quantification of an analyte (e.g., Lamotrigine) in human plasma using a SIL-IS and LC-MS/MS.
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and the SIL-IS in methanol (B129727).
-
Calibration Standards and Quality Control (QC) Samples: Prepare a series of calibration standards by spiking blank human plasma with the analyte stock solution to achieve a desired concentration range. Prepare QC samples at low, medium, and high concentrations in the same manner.
-
Internal Standard Working Solution: Dilute the SIL-IS stock solution with methanol to a final concentration appropriate for the assay (e.g., 100 ng/mL).[1]
Sample Preparation (Solid-Phase Extraction)
-
Conditioning: Condition a solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 100 µL of plasma sample (calibration standard, QC, or unknown), add 50 µL of the internal standard working solution. Vortex and load the mixture onto the conditioned SPE cartridge.[1]
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.[1]
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.[1]
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable C18 column (e.g., Chromolith® SpeedROD; RP-18e, 50-4.6 mm i.d.).
-
Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 5 mM ammonium (B1175870) formate) in a gradient or isocratic elution.
-
Flow Rate: A typical flow rate is 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both the analyte and the SIL-IS.
-
Visualizing the Workflow and Signaling Pathway
To better understand the processes involved, the following diagrams illustrate the experimental workflow and a simplified representation of a relevant signaling pathway.
Caption: Experimental workflow for bioanalysis using a stable isotope-labeled internal standard.
Caption: Simplified signaling and metabolic pathway of an analyte.
References
The Gold Standard vs. The Practical Alternative: A Comparative Guide to Internal Standards for 2,3-Dichlorobenzoic Acid Analysis
Stable isotope-labeled (SIL) internal standards are widely regarded as the "gold standard" in bioanalytical methods, particularly for liquid chromatography-mass spectrometry (LC-MS) based assays.[1] Their near-identical physicochemical properties to the analyte of interest allow them to effectively compensate for variations during sample preparation and analysis, including extraction efficiency and matrix effects.[2][3][4]
Performance Comparison: 2,3-Dichlorobenzoic acid-13C,d3 vs. Structural Analogues
This section compares the expected performance of this compound with a representative structural analogue, 2,4-Dichlorobenzoic acid. The comparison is based on the fundamental differences between these two types of internal standards.
Table 1: Expected Performance Characteristics of this compound vs. 2,4-Dichlorobenzoic Acid as Internal Standards
| Performance Parameter | This compound (Isotopically Labeled) | 2,4-Dichlorobenzoic Acid (Structural Analogue) | Rationale & Supporting Evidence |
| Co-elution with Analyte | Expected to co-elute or have a very minimal and consistent retention time shift.[5][6] | Retention time will differ from the analyte. | The nearly identical chemical structure of the SIL standard results in very similar chromatographic behavior. Structural analogues, having different structures, will have distinct retention times. |
| Compensation for Matrix Effects | High. Effectively compensates for ion suppression or enhancement.[1][2][3] | Variable and often incomplete.[7] | Co-elution ensures that the SIL standard and the analyte experience the same matrix effects. The differing retention time of a structural analogue means it may elute in a region with different matrix interferences. |
| Correction for Extraction Recovery | High. Mimics the extraction behavior of the analyte accurately.[8] | Moderate to High. Generally similar, but differences in physicochemical properties can lead to variations. | The identical chemical properties of the SIL standard lead to almost identical extraction recovery. Structural analogues may have different solubilities and interactions with the extraction materials. |
| Ionization Efficiency | Nearly identical to the analyte. | May differ significantly from the analyte.[4] | The ionization efficiency in the mass spectrometer source is highly dependent on the chemical structure. Even minor structural differences can lead to different ionization responses. |
| Accuracy and Precision | Expected to provide higher accuracy and precision.[1][3] | May provide acceptable results, but with a higher risk of bias and lower precision.[9][10] | Superior compensation for analytical variability by the SIL standard leads to more reliable quantitative results. |
| Availability and Cost | Generally less available and more expensive to synthesize. | More readily available and cost-effective. | The synthesis of isotopically labeled compounds is a more complex and costly process. |
Experimental Protocols
The following is a representative experimental protocol for the quantitative analysis of 2,3-Dichlorobenzoic acid in a biological matrix (e.g., plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and an internal standard.
Objective: To quantify the concentration of 2,3-Dichlorobenzoic acid in human plasma.
Materials:
-
2,3-Dichlorobenzoic acid analytical standard
-
This compound or 2,4-Dichlorobenzoic acid (as internal standard)
-
Human plasma (blank)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Standard and Internal Standard Stock Solution Preparation:
-
Prepare stock solutions of 2,3-Dichlorobenzoic acid and the chosen internal standard in methanol (B129727) at a concentration of 1 mg/mL.
-
Prepare working standard solutions by serial dilution of the stock solution.
-
Prepare a working internal standard solution at an appropriate concentration (e.g., 100 ng/mL).
-
-
Sample Preparation (Protein Precipitation and SPE):
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Load the supernatant onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with a solution of 5% methanol in water.
-
Elute the analyte and internal standard with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Monitor the appropriate precursor-to-product ion transitions for 2,3-Dichlorobenzoic acid and the internal standard.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of 2,3-Dichlorobenzoic acid in the samples from the calibration curve.
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the general workflow of using an internal standard and the key differences between an isotopically labeled and a structural analogue internal standard.
Caption: General experimental workflow for quantitative analysis using an internal standard.
Caption: Key differences between an isotopically labeled and a structural analogue internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 5. Slightly different retention time of internal standard? - Chromatography Forum [chromforum.org]
- 6. benchchem.com [benchchem.com]
- 7. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2,3-Dichlorobenzoic Acid-13C,d3: A Procedural Guide
The proper disposal of 2,3-Dichlorobenzoic acid-13C,d3 is governed by its chemical properties as a halogenated aromatic carboxylic acid. The isotopic labels, Carbon-13 and Deuterium (d3), are stable and non-radioactive, meaning no special radiological precautions are required for its disposal.[1][] The procedures are therefore identical to those for standard, unlabeled 2,3-Dichlorobenzoic acid. Adherence to these guidelines is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Chemical waste generators are responsible for correctly classifying their waste, which must be managed in accordance with local, regional, and national hazardous waste regulations.[3]
Essential Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure the following PPE is worn to minimize exposure risks.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[3][4] | Protects against splashes and airborne dust particles.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[5] Gloves should be inspected before use. | Prevents skin contact and irritation.[6][7] |
| Protective Clothing | A standard laboratory coat. For larger quantities or significant risk of exposure, a full chemical-resistant suit may be necessary.[4] | Protects skin from accidental contact.[5] |
| Respiratory Protection | A NIOSH-approved respirator is recommended if handling fine powders, generating dust, or working in an area with inadequate ventilation.[5][6] | Prevents inhalation of irritating dust particles.[7] |
Standard Disposal Protocol
This protocol outlines the step-by-step procedure for the routine disposal of this compound waste.
Step 1: Waste Characterization and Segregation
-
Identify the waste as a halogenated organic solid .
-
This waste stream must be segregated from non-halogenated chemical waste to prevent complex and costly disposal procedures.[5] Do not mix with other waste streams.[6]
Step 2: Containerization
-
Whenever possible, store the waste in its original container.[5][6]
-
If the original container is unavailable, use a compatible, sealable, and clearly labeled waste container.[5] Ensure the container is kept tightly closed.[6]
Step 3: Labeling
-
Clearly label the waste container with its full chemical name: "this compound".
-
Attach a completed hazardous waste tag as required by your institution's Environmental Health and Safety (EHS) department.[8] The label must be clear and legible.[9]
Step 4: Temporary Storage
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[5]
-
The storage area should be secure and away from incompatible materials, such as strong oxidizing agents.[5][10]
Step 5: Arrange for Professional Disposal
-
Contact your institution's EHS office or a licensed hazardous waste disposal company to schedule a pickup.[5][6]
-
Provide the full chemical name and any available Safety Data Sheet (SDS) information to the disposal vendor.[5] All waste must be disposed of via an approved waste disposal plant.[3][6]
Experimental Protocol: Spill Management
In the event of a spill, the cleanup materials will also be considered hazardous waste and must be disposed of accordingly.
Step 1: Ensure Safety and Containment
-
Evacuate non-essential personnel from the immediate area.[10]
-
Ensure proper PPE is worn before addressing the spill.
-
For small spills of solid material, carefully sweep up the powder, avoiding dust generation, and place it into a sealed container for disposal.[4][5][7] Do not use water to clean up the initial spill, as it may spread contamination.[5]
Step 2: Decontamination
-
After the bulk material is collected, decontaminate the area with a suitable solvent (e.g., acetone (B3395972) or ethanol) and absorbent pads.[5]
-
All materials used for cleanup (e.g., contaminated gloves, absorbent pads, and dustpans) must be placed in a sealed bag or container.[5]
Step 3: Disposal of Cleanup Materials
-
Label the container holding the cleanup materials as "Debris contaminated with this compound".
-
Dispose of the sealed container as halogenated organic waste by following the Standard Disposal Protocol outlined above.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Operational Guide for 2,3-Dichlorobenzoic acid-13C,d3
This guide provides immediate, essential safety and logistical information for handling 2,3-Dichlorobenzoic acid-13C,d3 in a laboratory setting. The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure safe handling, use, and disposal of this compound.
Hazard Identification and Classification
Based on information for 2,3-Dichlorobenzoic acid and related compounds, the primary hazards are:
-
Serious Eye Irritation: Causes serious eye irritation.[3][4]
-
Respiratory Irritation: May cause respiratory irritation.[3]
-
Acute Oral Toxicity: May be harmful if swallowed.[5]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical for ensuring personal safety. The required PPE may vary based on the experimental procedure and the quantities of the substance being handled.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (Small Quantities in a Chemical Fume Hood) | ANSI Z87.1-compliant safety glasses with side shields or tightly fitting safety goggles.[1][6] | Chemical-resistant gloves (e.g., nitrile or butyl rubber). Change gloves immediately if contaminated.[1][7] | A fully buttoned laboratory coat.[1] | Not generally required if handled in a certified chemical fume hood.[1] |
| Large Scale Operations or Scenarios with Potential for Dust/Aerosol Generation | Face shield in addition to safety goggles.[8] | Chemical-resistant gloves (e.g., nitrile or butyl rubber).[1] | Chemical-resistant clothing or coveralls.[8] | A NIOSH-approved respirator is recommended if handling fine powders or generating dust.[2] |
First-Aid Measures
In the event of exposure, follow these first-aid measures:
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[2][5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[2][9] If skin irritation occurs, get medical advice/attention.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[5][9] If eye irritation persists, get medical advice/attention.[4]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][5]
Experimental Protocol: Safe Handling and Use
Adherence to the following procedural steps is mandatory for the safe handling of this compound:
-
Preparation and Engineering Controls:
-
Donning PPE:
-
Before handling the compound, put on all required PPE as specified in the table above.
-
Inspect gloves for any signs of degradation or puncture before use.[4]
-
-
Handling the Compound:
-
Storage:
Disposal Plan
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[9]
-
Waste Collection:
-
Collect waste material in its original container or a compatible, sealed, and properly labeled waste container.[2]
-
Do not mix with other waste streams unless explicitly instructed to do so by your institution's EHS department.
-
-
Spill Cleanup:
-
In case of a spill, evacuate personnel to a safe area.[6]
-
Avoid dust formation.[10]
-
Use appropriate PPE during cleanup.
-
For small spills, sweep up the solid material and place it into a suitable container for disposal.[5] Avoid using water for the initial cleanup as it may spread contamination.[2]
-
Decontaminate the area with a suitable solvent (e.g., acetone (B3395972) or ethanol) and absorbent pads.[2]
-
-
Final Disposal:
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. store.sangon.com [store.sangon.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. fishersci.com [fishersci.com]
- 10. tsapps.nist.gov [tsapps.nist.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
